molecular formula C20H19F2N3O5 B560016 Dolutegravir CAS No. 1051375-16-6

Dolutegravir

Cat. No.: B560016
CAS No.: 1051375-16-6
M. Wt: 419.4 g/mol
InChI Key: RHWKPHLQXYSBKR-BMIGLBTASA-N
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Description

Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in antiretroviral research for Human Immunodeficiency Virus type 1 (HIV-1) . Its primary research value lies in its potent mechanism of action: it inhibits the viral enzyme integrase, thereby blocking the strand transfer step that is critical for the integration of viral DNA into the host genome . This action halts the viral replication cycle, making it a key compound for studying HIV pathogenesis and treatment strategies. This compound is noted for its high genetic barrier to resistance and its activity against some HIV strains resistant to other INSTIs, such as raltegravir and elvitegravir, enhancing its utility in resistance mechanism studies . From a pharmacological perspective, this compound has a terminal elimination half-life of approximately 14 hours, supporting once-daily dosing in clinical studies without the need for pharmacokinetic boosting . It is predominantly metabolized by the UGT1A1 enzyme, with CYP3A4 playing a minor role, and it exhibits a low potential for clinically significant drug-drug interactions, which is a valuable characteristic for combination therapy research . Research-grade this compound is presented for in vitro research applications. This product is labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
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InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90909356
Record name Dolutegravir
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Molecular Weight

419.4 g/mol
Source PubChem
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Solubility

Slightly soluble
Record name Dolutegravir
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CAS No.

1051375-16-6
Record name Dolutegravir
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Record name (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
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Melting Point

190-193ºC
Record name Dolutegravir
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Foundational & Exploratory

Dolutegravir's Mechanism of Action: A Technical Guide to HIV Integrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) stands as a cornerstone in the modern antiretroviral therapy (ART) armamentarium, prized for its high potency, favorable safety profile, and a high genetic barrier to resistance. As a second-generation integrase strand transfer inhibitor (INSTI), its primary target is the HIV-1 integrase (IN), an essential enzyme for viral replication. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's potent anti-HIV activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Action: Targeting the HIV Integrase Catalytic Site

The fundamental mechanism of action of this compound involves the potent and durable inhibition of the strand transfer step of HIV-1 DNA integration into the host genome.[1][2] This process is critical for the establishment of a productive and persistent viral infection.

HIV integrase is a 288-amino acid protein with three distinct domains: the N-terminal zinc-binding domain, the central catalytic core domain (CCD), and the C-terminal DNA-binding domain. The catalytic core contains a highly conserved D, D, E motif (Asp64, Asp116, and Glu152) that coordinates two divalent metal ions, typically magnesium (Mg²⁺), which are essential for its enzymatic activity.[3][4][5]

This compound's inhibitory action is centered on the integrase-viral DNA complex, known as the intasome. Its mechanism can be dissected into the following key steps:

  • Binding to the Intasome: this compound does not bind to the free integrase enzyme but rather to the complex formed between integrase and the processed viral DNA ends.[6]

  • Chelation of Divalent Metal Ions: The drug positions itself in the active site of the integrase, where its characteristic polycyclic planar moiety with a metal-chelating core effectively chelates the two Mg²⁺ ions.[7][8] This metal chelation is critical for its inhibitory function.

  • Inhibition of Strand Transfer: By binding to the active site and sequestering the essential metal cofactors, this compound physically obstructs the binding of the host cell's chromosomal DNA, thereby preventing the covalent linkage of the viral DNA to the host genome.[1][2][7] This blockade of the strand transfer reaction is the ultimate step that halts the integration process.

A key feature of this compound that contributes to its high barrier to resistance is its remarkably slow dissociation from the integrase-viral DNA complex.[9][10] This prolonged binding ensures sustained inhibition of the enzyme.

Quantitative Analysis of this compound's Potency and Resistance Profile

The efficacy of this compound has been extensively quantified through various in vitro assays. The following tables summarize key quantitative data on its inhibitory concentrations and dissociation kinetics against wild-type and resistant HIV-1 strains.

ParameterCell TypeWild-Type HIV-1 ValueReference(s)
EC₅₀ Peripheral Blood Mononuclear Cells (PBMCs) & MT-4 cells0.5 nM - 2.1 nM[1]
IC₅₀ Recombinant HIV-1 Integrase33 nM[6]

Table 1: In Vitro Efficacy of this compound against Wild-Type HIV-1

This compound maintains significant activity against HIV-1 strains that have developed resistance to first-generation INSTIs, such as Raltegravir and Elvitegravir.

Integrase Mutation(s)Fold Change in this compound SusceptibilityReference(s)
Y143R< 4-fold[6]
N155H< 4-fold[6]
G140S/Q148H~5.6-fold[6]
R263K~2-fold[11][12]
G118R>5-fold[11][12]

Table 2: In Vitro Activity of this compound against Resistant HIV-1 Mutants

The prolonged residence time of this compound at its target site is a distinguishing feature.

Integrase InhibitorDissociative Half-life (t½) from Wild-Type Integrase-DNA ComplexReference(s)
This compound 71 hours[13]
Raltegravir 8.8 hours[13]
Elvitegravir 2.7 hours[13]

Table 3: Comparative Dissociation Kinetics of Integrase Inhibitors

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

a. Reagents and Materials:

  • Purified recombinant HIV-1 integrase

  • Oligonucleotides mimicking the processed HIV-1 LTR (Long Terminal Repeat) end, one of which is radiolabeled (e.g., with ³²P)

  • Target DNA (e.g., a plasmid or a different oligonucleotide)

  • Assay buffer: Typically contains HEPES, DTT, a divalent cation (e.g., MnCl₂ or MgCl₂), and a non-ionic detergent (e.g., NP-40).

  • This compound stock solution (in DMSO)

  • Loading buffer (e.g., formamide, EDTA, bromophenol blue)

  • Denaturing polyacrylamide gel

  • Phosphorimager system

b. Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of recombinant HIV-1 integrase, and the radiolabeled LTR oligonucleotide substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the strand transfer reaction by adding the target DNA to each mixture.

  • Incubate the reactions for a defined period (e.g., 60-90 minutes) at 37°C.

  • Stop the reactions by adding the loading buffer.

  • Denature the samples by heating (e.g., 95°C for 5 minutes).

  • Separate the reaction products by electrophoresis on a denaturing polyacrylamide gel.

  • Visualize and quantify the radiolabeled substrate and the strand transfer products using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Single-Cycle Infectivity Assay

This cell-based assay measures the ability of this compound to inhibit HIV-1 infection in a single round of replication.

a. Reagents and Materials:

  • HIV-1 vector stocks (e.g., pseudotyped with VSV-G and containing a reporter gene like luciferase or GFP)

  • Target cells (e.g., HEK293T or TZM-bl cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • Lysis buffer (for luciferase assay) or flow cytometer (for GFP assay)

  • Luminometer or flow cytometer

b. Protocol:

  • Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and add the this compound dilutions (and a drug-free control).

  • Immediately add a standardized amount of the HIV-1 vector stock to each well.

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Quantify the reporter gene expression:

    • Luciferase: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

    • GFP: Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the drug-free control and determine the EC₅₀ value.

Dissociation Kinetics Assay (Scintillation Proximity Assay - SPA)

This assay measures the dissociation rate (k_off) and half-life (t½) of radiolabeled this compound from the pre-formed integrase-DNA complex.

a. Reagents and Materials:

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Purified recombinant HIV-1 integrase

  • Biotinylated oligonucleotide mimicking the viral DNA end

  • Streptavidin-coated SPA beads

  • Assay buffer

  • Unlabeled this compound (for competition)

  • Scintillation counter

b. Protocol:

  • Pre-form the integrase-DNA complex by incubating purified integrase with the biotinylated viral DNA oligonucleotide.

  • Immobilize the complex onto streptavidin-coated SPA beads.

  • Add radiolabeled this compound to the bead-complex suspension and incubate to allow binding to reach equilibrium.

  • Initiate the dissociation by adding a large excess of unlabeled this compound.

  • At various time points, measure the radioactivity remaining on the beads using a scintillation counter. The signal will decrease as the radiolabeled drug dissociates.

  • Plot the natural logarithm of the signal against time. The negative slope of the resulting line represents the dissociation rate constant (k_off).

  • Calculate the dissociative half-life (t½) using the formula: t½ = ln(2) / k_off.

Visualizations

The following diagrams illustrate the HIV-1 integration pathway, the mechanism of this compound's action, and a typical experimental workflow.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-integration Complex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration Complex (PIC) Complex Formation Host DNA Host DNA Pre-integration Complex (PIC)->Host DNA Nuclear Import & 3'-Processing Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Strand Transfer

Caption: The HIV-1 integration pathway.

Dolutegravir_Mechanism cluster_active_site Integrase Active Site Integrase-DNA Complex Integrase-DNA Complex Mg2+ Mg2+ Integrase-DNA Complex->Mg2+ Binds Host DNA Host DNA Integrase-DNA Complex->Host DNA Strand Transfer This compound This compound This compound->Mg2+ Chelates Strand Transfer Blocked Strand Transfer Blocked Mg2+->Strand Transfer Blocked Leads to

Caption: this compound's mechanism of action.

Experimental_Workflow_IC50 Prepare Reagents Prepare Reagents Set up Reactions Set up Reactions Prepare Reagents->Set up Reactions Integrase, DNA, DTG Incubate Incubate Set up Reactions->Incubate 37°C Stop Reaction Stop Reaction Incubate->Stop Reaction Add Stop Solution Analyze Products Analyze Products Stop Reaction->Analyze Products Gel Electrophoresis Calculate IC50 Calculate IC50 Analyze Products->Calculate IC50 Non-linear Regression

Caption: Workflow for IC₅₀ determination.

References

The Genesis of a New HIV Integrase Inhibitor: A Technical Overview of Dolutegravir's Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical stages of the discovery and preclinical development of dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of modern antiretroviral therapy. We will delve into the core scientific principles, experimental methodologies, and key data that underpinned its journey from a lead compound to a clinical candidate.

From Lead Optimization to a Clinical Candidate: The Discovery Pathway

The development of this compound was a strategic effort to improve upon first-generation INSTIs, such as raltegravir and elvitegravir, by enhancing the barrier to resistance and optimizing pharmacokinetic properties for once-daily dosing without a boosting agent. The discovery process, spearheaded by Shionogi and ViiV Healthcare, involved extensive structure-activity relationship (SAR) studies to identify a compound with superior potency, a favorable resistance profile, and desirable pharmacokinetic characteristics.

The journey began with lead compounds and progressed through systematic chemical modifications to enhance binding to the HIV integrase enzyme and improve metabolic stability. This iterative process of design, synthesis, and testing ultimately led to the identification of S/GSK1349572, which would later be named this compound.

Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Lead_Identification Lead Compound Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Refinement In_Vitro_Screening In Vitro Screening (Potency, Resistance) Lead_Optimization->In_Vitro_Screening Pharmacokinetics Preclinical Pharmacokinetics (ADME) In_Vitro_Screening->Pharmacokinetics Toxicology Preclinical Safety & Toxicology Pharmacokinetics->Toxicology Candidate_Selection Candidate Selection (S/GSK1349572) Toxicology->Candidate_Selection

A simplified workflow of the discovery and preclinical development of this compound.

Mechanism of Action: Targeting HIV Integrase

This compound exerts its antiviral effect by inhibiting the strand transfer step of HIV-1 integration.[1][2] This process is essential for the virus to insert its genetic material into the host cell's DNA, a critical stage in the viral replication cycle.[3] this compound binds to the active site of the HIV integrase enzyme, chelating the two essential magnesium ions required for catalytic activity.[4] This binding action effectively blocks the integrase from joining the viral DNA to the host cell's chromosomes, thereby halting viral replication.[2]

Mechanism_of_Action cluster_hiv_lifecycle HIV Replication Cycle Viral_Entry 1. Viral Entry & Reverse Transcription Integration 2. Integration into Host DNA Viral_Entry->Integration Replication 3. Viral Replication & Assembly Integration->Replication HIV_Integrase HIV Integrase Enzyme Integration->HIV_Integrase Budding 4. Budding & Maturation Replication->Budding This compound This compound Block Inhibition This compound->Block Strand_Transfer Strand Transfer Step HIV_Integrase->Strand_Transfer Block->Strand_Transfer

This compound's mechanism of action, inhibiting the strand transfer step of HIV integration.

Quantitative Preclinical Data

The preclinical evaluation of this compound generated a wealth of quantitative data that demonstrated its potential as a potent antiretroviral agent. These data are summarized in the following tables.

In Vitro Antiviral Activity

This compound demonstrated potent activity against wild-type HIV-1 in various cell-based assays.

Assay Type Cell Line Parameter Value (nM)
Antiviral ActivityPBMCsEC500.51
Antiviral ActivityMT-4 cellsEC500.5 - 2.1
Strand Transfer InhibitionRecombinant HIV-1 INIC5026 - 33

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values are measures of drug potency.[1][5][6]

Activity Against Integrase Inhibitor-Resistant Strains

A key feature of this compound is its activity against HIV-1 strains with resistance mutations to first-generation INSTIs. The fold change (FC) in EC50 or IC50 relative to wild-type virus is a measure of this activity.

Resistance Mutation(s) Fold Change in Susceptibility (vs. Wild-Type)
Y143R< 4
N155H< 4
G140S/Q148H< 5.6
Q148R13
Q148H46

A lower fold change indicates better activity against the resistant strain.[5][6]

Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies in animal models provided essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Species Parameter Value
RatOral Bioavailability~17% (for a precursor compound)
RatHalf-life (t1/2)~15 hours
Cynomolgus MonkeyHalf-life (t1/2)~15 hours

These preclinical pharmacokinetic data supported the potential for once-daily dosing in humans.[7]

Dissociation Half-Life from Integrase-DNA Complex

The prolonged binding of this compound to the integrase-DNA complex is thought to contribute to its high barrier to resistance.

Compound Dissociative Half-life (t1/2) from Wild-Type IN-DNA Complex (hours)
This compound 71
Raltegravir8.8
Elvitegravir2.7

The significantly longer dissociative half-life of this compound suggests a more stable interaction with its target.[8]

Key Experimental Protocols

Detailed methodologies were crucial for the rigorous preclinical assessment of this compound. The following sections outline the core principles of the key assays employed.

In Vitro Strand Transfer Assay

Objective: To determine the direct inhibitory activity of this compound on the HIV integrase enzyme's strand transfer function.

Methodology:

  • Reagents: Recombinant purified HIV-1 integrase enzyme, radiolabeled oligonucleotides mimicking the processed HIV-1 U5 DNA end, and a target DNA substrate.

  • Procedure: The integrase enzyme is pre-incubated with the radiolabeled viral DNA substrate to form the integrase-DNA complex.

  • Varying concentrations of this compound are then added to the reaction mixture.

  • The strand transfer reaction is initiated by the addition of the target DNA substrate.

  • The reaction is allowed to proceed for a defined period at 37°C and is then stopped.

  • The reaction products (integrated DNA) are separated from the unintegrated substrate by gel electrophoresis.

  • The amount of integrated product is quantified using phosphorimaging or a similar detection method.

  • The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.[6]

Cell-Based Antiviral Assay (Single-Cycle Infectivity Assay)

Objective: To measure the antiviral activity of this compound in a cellular context, reflecting its ability to inhibit viral replication within a single round of infection.

Methodology:

  • Cells and Virus: A cell line susceptible to HIV-1 infection (e.g., MT-4 or PBMCs) and a reporter virus (e.g., expressing luciferase or GFP) are used. The use of a reporter virus allows for easy quantification of infection.

  • Procedure:

    • Cells are seeded in microtiter plates.

    • Serial dilutions of this compound are added to the cells.

    • A standardized amount of the reporter virus is then added to each well.

    • The plates are incubated for a period that allows for a single round of viral replication (typically 48-72 hours).

  • Data Analysis:

    • The level of reporter gene expression (e.g., luciferase activity or GFP fluorescence) is measured.

    • The percentage of viral inhibition is calculated for each drug concentration relative to a no-drug control.

    • The EC50 value is determined by fitting the data to a dose-response curve.[5]

Preclinical Pharmacokinetic Studies in Rats

Objective: To characterize the pharmacokinetic profile of this compound in a small animal model.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Dosing: this compound is administered orally (via gavage) and intravenously (via tail vein injection) to different groups of animals to determine both oral bioavailability and clearance.

  • Sample Collection: Blood samples are collected at multiple time points post-dosing from the tail vein or another appropriate site. Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), clearance, and half-life are calculated using non-compartmental analysis.[8]

Preclinical Toxicology Studies

Objective: To assess the safety profile of this compound in animal models before human trials.

Methodology:

  • Study Design: Repeat-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent, e.g., rats and cynomolgus monkeys).

  • Dosing: Animals are administered this compound daily for a specified duration (e.g., 28 days or longer) at multiple dose levels, including a control group.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.

  • Assessments: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.

  • Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed. This information is critical for establishing a safe starting dose for human clinical trials.[9]

Conclusion

The preclinical development of this compound was a testament to a rational drug design approach, focusing on overcoming the limitations of earlier antiretroviral agents. The comprehensive in vitro and in vivo studies provided a solid foundation of data demonstrating its potent antiviral activity, favorable resistance profile, and acceptable safety margin. This rigorous preclinical assessment was instrumental in its successful transition to clinical development and its eventual approval as a key component of HIV-1 treatment regimens worldwide.

References

The Synthetic Maze: A Technical Guide to the Chemical Pathways of Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide to the core chemical synthesis pathways of Dolutegravir, a critical antiretroviral medication for the treatment of HIV-1 infection. Tailored for researchers, scientists, and drug development professionals, this document outlines the primary synthetic routes, presents quantitative data in a comparative format, and offers detailed experimental protocols for key transformations. Visual diagrams of the synthetic workflows are provided to facilitate a clear understanding of the logical relationships between intermediates and reactions.

Executive Summary

The synthesis of this compound, a potent HIV integrase strand transfer inhibitor, has evolved significantly since its inception. Early routes were often lengthy and low-yielding, unsuitable for large-scale industrial production. Subsequent research and development, notably by GlaxoSmithKline (GSK) and other pharmaceutical innovators, have led to more efficient, scalable, and cost-effective manufacturing processes. This guide focuses on two prominent synthetic strategies: one commencing from 4-methoxyacetoacetic acid methyl ester and another utilizing maltol as the starting material. Additionally, advancements in continuous flow chemistry have revolutionized the production of this vital therapeutic agent.

Core Synthetic Pathways

The chemical architecture of this compound is characterized by a complex tetracyclic core. The construction of this scaffold is the central challenge in its synthesis. The following sections detail the primary pathways developed to achieve this.

Pathway 1: The 4-Methoxyacetoacetic Acid Methyl Ester Route

A widely adopted and efficient approach to this compound begins with the readily available 4-methoxyacetoacetic acid methyl ester. This pathway is notable for its convergent nature, building the key pyridone core in a series of well-defined steps.

A key intermediate in this synthesis is the acetal 4 , which is prepared through a multi-component reaction starting from 4-methoxy-β-ketoester.[1] This intermediate serves as a crucial building block, with the methyl ether acting as a protecting group for the hydroxyl function until the final stages of the synthesis.[1] The acetal 4 is then hydrolyzed to an aldehyde 5 , which undergoes cyclization with (R)-3-amino-1-butanol to form the tricyclic carboxylic acid intermediate 6 .[1][2] The final stages involve the coupling of this intermediate with 2,4-difluorobenzylamine, followed by demethylation to yield this compound.[2]

G cluster_0 Pyridone Core Formation cluster_1 Tricyclic Core Assembly cluster_2 Final Assembly and Deprotection start 4-Methoxyacetoacetic acid methyl ester DMFDMA DMF-DMA start->DMFDMA 1. Condensation aminoacetaldehyde Aminoacetaldehyde dimethyl acetal DMFDMA->aminoacetaldehyde 2. Substitution intermediate_A Intermediate A (Acetal 4) aminoacetaldehyde->intermediate_A 3. Cyclization intermediate_A_ref Intermediate A (Acetal 4) hydrolysis Hydrolysis (CH3SO3H) intermediate_A_ref->hydrolysis aldehyde_5 Aldehyde 5 hydrolysis->aldehyde_5 aminobutanol (R)-3-Amino-1-butanol aldehyde_5->aminobutanol 4. Cyclization tricyclic_acid_6 Tricyclic Acid 6 aminobutanol->tricyclic_acid_6 tricyclic_acid_6_ref Tricyclic Acid 6 coupling Amide Coupling (2,4-Difluorobenzylamine) tricyclic_acid_6_ref->coupling protected_DTG Protected this compound coupling->protected_DTG demethylation Demethylation (LiBr or MgBr2) protected_DTG->demethylation This compound This compound demethylation->this compound

Figure 1: Synthetic pathway of this compound from 4-methoxyacetoacetic acid methyl ester.
Pathway 2: The Maltol Route

An alternative and practical synthetic method for this compound starts from the readily accessible material, maltol.[3] This approach involves a scalable oxidation process of the methyl moiety of maltol, followed by a palladium-catalyzed carbonylation to introduce the amide moiety.[3] This route is advantageous due to its shorter synthetic sequence and amenability to multi-kilogram scale manufacturing.[3]

The initial steps involve the protection of the hydroxyl group of maltol, followed by oxidation with reagents like selenium dioxide to form a carboxylic acid intermediate.[3] Subsequent reaction with an amino alcohol derivative leads to the formation of the pyridinone core. The synthesis then proceeds through functional group manipulations, including bromination and palladium-catalyzed carboxylation, to introduce the necessary substituents on the pyridone ring.[3] The final steps mirror the previous pathway, involving the construction of the tricyclic system and final deprotection.

G cluster_0 Pyridone Core Synthesis from Maltol cluster_1 Functionalization and Final Assembly maltol Maltol protection Protection maltol->protection protected_maltol Protected Maltol protection->protected_maltol oxidation Oxidation (SeO2) protected_maltol->oxidation acid_intermediate Carboxylic Acid Intermediate oxidation->acid_intermediate amino_alcohol Amino Alcohol Derivative acid_intermediate->amino_alcohol Condensation pyridinone_core Pyridinone Core amino_alcohol->pyridinone_core pyridinone_core_ref Pyridinone Core functionalization Bromination & Pd-catalyzed Carboxylation pyridinone_core_ref->functionalization functionalized_core Functionalized Pyridone functionalization->functionalized_core cyclization Cyclization with (R)-3-Amino-1-butanol functionalized_core->cyclization tricyclic_intermediate Tricyclic Intermediate cyclization->tricyclic_intermediate final_steps Final Coupling & Deprotection tricyclic_intermediate->final_steps This compound This compound final_steps->this compound

Figure 2: Synthetic pathway of this compound from maltol.

Quantitative Data Summary

The efficiency of a synthetic route is a critical factor in pharmaceutical manufacturing. The following tables summarize the reported yields for the key steps in the primary synthesis pathways of this compound.

Table 1: Yields for the 4-Methoxyacetoacetic Acid Methyl Ester Pathway

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Formation of Intermediate A (Acetal 4)DMF-DMA, Aminoacetaldehyde dimethyl acetalMethanolRoom Temp2.536 (overall)[1][2]
2Hydrolysis to Aldehyde 5CH3SO3HAcetonitrileReflux--[1][2]
3Cyclization to Tricyclic Acid 6(R)-3-Amino-1-butanol, Acetic AcidAcetonitrileReflux15Good[2]
4Amide Coupling2,4-Difluorobenzylamine, EDCI, DMAPAcetonitrile802-[2]
5DemethylationLiBrAcetonitrile80456[2]

Table 2: Yields for Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages in terms of reduced reaction times and improved yields.

StepReactionResidence TimeYield (%)Reference
1-3Pyridone Formation (Telescoped)74 min57 (overall)[4]
4-6Amidation and Cyclization--[4]
7Demethylation31 min89[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis of Tricyclic Acid 6[2]

A mixture of compound 4 (20 g, 63 mmol), methanesulfonic acid (1.2 mL, 18.5 mmol), and acetic acid (100 mL) in acetonitrile (100 mL) is prepared. To this solution, (R)-3-amino-1-butanol (8 mL, 188 mmol) is added, and the reaction mixture is refluxed for 15 hours. After cooling, the solution is concentrated under reduced pressure. The residue is diluted with dichloromethane (DCM, 200 mL) and 1N hydrochloric acid (100 mL). The organic phase is separated, and the aqueous phase is extracted with DCM (2 x 100 mL). The combined organic phases are collected, dried, and concentrated to afford the key intermediate 6 .

Protocol 2: Final Synthesis of this compound[2]

To a 1-L round-bottom flask, the tricyclic acid intermediate 6 (10 g, 34 mmol), acetonitrile (300 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 19.5 g, 100 mmol), 4-dimethylaminopyridine (DMAP, 1.67 g, 13.65 mmol), and 2,4-difluorobenzylamine (5 mL, 40.9 mmol) are added sequentially. The resulting suspension is heated to 80 °C in an oil bath. After 2 hours, the solution becomes clear. Lithium bromide (LiBr, 5.5 g, 60 mmol) is then added. After an additional 4 hours, the solid precipitate is collected by filtration and dried under vacuum to yield this compound as a white solid.

Conclusion

The synthesis of this compound has been significantly optimized over the years, moving from lengthy, low-yielding routes to highly efficient and scalable processes. The pathways starting from 4-methoxyacetoacetic acid methyl ester and maltol represent key industrial approaches. The advent of continuous flow chemistry has further streamlined the manufacturing process, reducing reaction times and improving overall efficiency. This technical guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The provided data and protocols serve as a practical resource for the synthesis and further investigation of this important antiretroviral agent.

References

Dolutegravir structural characteristics and formulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Characteristics and Formulation of Dolutegravir

Introduction

This compound (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART).[1][2] It is recommended by the World Health Organization (WHO) as a preferred first- and second-line treatment for all persons with HIV.[2] this compound's high efficacy, favorable tolerability, and high barrier to resistance contribute to its clinical success.[1][3] This technical guide provides a detailed examination of the core structural characteristics of this compound and the various formulation strategies employed to deliver it effectively.

Structural Characteristics of this compound

This compound's potency and resistance profile are directly linked to its unique chemical architecture. It is a monocarboxylic acid amide obtained by the formal condensation of the carboxy group of (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-9-carboxylic acid with the amino group of 2,4-difluorobenzylamine.[4]

The structure consists of three main parts: a tricyclic metal-chelating core, a flexible linker group, and a difluorophenyl ring.[5] This structure allows it to bind tightly to the HIV-1 integrase active site.[5][6] The extended linker region enables the difluorophenyl group to enter deeper into the pocket vacated by the displaced viral DNA base, forming more intimate contacts compared to first-generation INSTIs like raltegravir.[5][6][7] This enhanced binding contributes to its high potency against wild-type HIV-1 and many INSTI-resistant variants.[5][6]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The drug is typically used as a sodium salt in formulations.[8]

PropertyValueReference
Chemical Formula C₂₀H₁₉F₂N₃O₅[4][9][][11]
Molecular Weight 419.38 g/mol (Free Acid)[9][]
441.4 g/mol (Sodium Salt)[8][12]
Appearance White to off-white solid/powder[9]
CAS Number 1051375-16-6[4]
IUPAC Name (3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.0³,⁸]tetradeca-10,13-diene-13-carboxamide[4]
Solubility Sparingly soluble in aqueous buffers; soluble in DMSO (2.5 mg/mL) and DMF (5 mg/mL); slightly soluble in ethanol.[13]

Mechanism of Action

This compound inhibits the catalytic activity of HIV integrase, an enzyme essential for the replication of the virus.[14][15] Specifically, it targets the strand transfer step of retroviral DNA integration.[4][14][16] The drug binds to the active site of the integrase-viral DNA complex (the "intasome"), chelating two critical magnesium ions through its three coplanar oxygen atoms.[5][6] This action prevents the covalent insertion of the viral DNA into the host cell's genome, effectively halting the formation of the HIV-1 provirus and disrupting the viral replication cycle.[8][14][17]

HIV_Lifecycle_DTG_MOA cluster_host_cell Host Cell (CD4+ T Cell) Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription vDNA Viral DNA Reverse_Transcription->vDNA Integration 3. Integration into Host DNA vDNA->Integration Host_DNA Host DNA Replication 4. Replication Host_DNA->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding DTG This compound Block Blocks Strand Transfer DTG->Block Block->Integration

Caption: Mechanism of Action of this compound in the HIV-1 Lifecycle.

Formulation of this compound

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[18] Formulation strategies are therefore critical for ensuring adequate bioavailability.

Commercial Formulations

This compound is available commercially in several oral dosage forms to cater to different patient populations, from adults to young children.[1][4][19]

Dosage FormBrand Name(s)Available StrengthsKey Features & Population
Film-Coated Tablet Tivicay®10 mg, 25 mg, 50 mgStandard oral dosage for adults and children weighing ≥20 kg.[20][21]
Dispersible Tablet Tivicay PD®, Instgra®5 mg, 10 mgFor pediatric patients (from 4 weeks, ≥3 kg) who cannot swallow tablets.[21][22][23] Can be dispersed in water.[22]
Fixed-Dose Combination Tablets Triumeq®, Juluca®, Dovato®Varies (e.g., 50 mg DTG / 600 mg ABC / 300 mg 3TC)Simplifies regimens by combining this compound with other antiretrovirals, improving adherence.[3][20]

Note: The different formulations (e.g., tablets for oral suspension vs. standard tablets) are not bioequivalent on a milligram-per-milligram basis and are not interchangeable.[23][24]

Excipients

A variety of excipients are used in this compound formulations to ensure stability, manufacturability, and proper drug release.

Excipient FunctionExamples
Fillers/Diluents Microcrystalline Cellulose, Mannitol, Lactose Monohydrate, Calcium Sulfate Dihydrate
Binders Povidone (K29/30, K90), Copovidone, Hydroxypropyl Methylcellulose (HPMC)
Disintegrants Crospovidone, Sodium Starch Glycolate
Glidants/Lubricants Silicon Dioxide, Magnesium Stearate, Talc
Polymers (Controlled Release) HPMC K15M, Carbopol 971G
Solubilizers/Carriers (Advanced) Soluplus®, Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) 6000

(Data sourced from:[23][25][26][27][28][29])

Advanced Drug Delivery Systems

To improve patient adherence and target viral reservoirs, significant research has been dedicated to developing long-acting (LA) and other advanced formulations of this compound.[1]

  • Long-Acting Injectables: Nanocrystal formulations of this compound prodrugs have been developed that can sustain drug concentrations for extended periods (up to a year in animal models) after a single parenteral dose.[1][30]

  • In-Situ Forming Implants: Subcutaneously administered formulations that form a solid implant under the skin have been shown to deliver this compound for up to 9 months and can be removed if necessary.[31]

  • Nanoemulsions: Self-nano emulsifying drug delivery systems (SNEDDS) and other nanoemulsions have been developed to enhance the oral delivery and solubility of this compound.[1][18] These systems use oils (e.g., Capmul MCM, Oleic acid), surfactants (e.g., Kolliphor RH40, Tween 80), and co-surfactants (e.g., PEG 400).[1][18]

  • Intranasal Delivery: Nanoemulsion-based in-situ gels for intranasal administration are being explored for direct brain targeting to manage NeuroAIDS, bypassing the blood-brain barrier.[32]

Experimental Protocols

The development and quality control of this compound formulations rely on standardized experimental protocols.

Solubility Determination (Shake Flask Method)

This protocol is used to determine the equilibrium solubility of this compound or its formulations in a specific medium.[33]

  • Apparatus: Orbital shaker incubator, centrifuge, HPLC system.

  • Reagents: this compound (or formulation), selected buffer (e.g., pH 6.8 phosphate buffer).[33]

  • Procedure:

    • Add an excess amount of the this compound-containing sample to a vial containing the buffer solution.[33]

    • Place the sealed vials in an orbital shaker set to a specified temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm) for a period sufficient to reach equilibrium (e.g., 24 hours).[25][33]

    • After incubation, centrifuge the samples (e.g., 10,000 rpm for 10 minutes) to separate the undissolved solid.[33]

    • Carefully collect the supernatant, dilute it appropriately, and analyze the concentration of dissolved drug using a validated HPLC method.[33]

In-Vitro Dissolution Profiling

This protocol evaluates the rate and extent to which the drug is released from a solid dosage form.

  • Apparatus: USP Dissolution Apparatus II (Paddle type).[25][33]

  • Reagents: Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer).[25][33]

  • Procedure:

    • Place the dosage form (e.g., one tablet) into each vessel of the dissolution apparatus.[25]

    • Maintain the medium at a constant temperature (37 ± 0.5°C) and stir with the paddle at a specified speed (e.g., 50 or 75 rpm).[25][33]

    • Withdraw samples (e.g., 1 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).[33]

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter or centrifuge the samples to remove any undissolved particles.[33]

    • Analyze the samples for this compound concentration using a suitable analytical method, such as UV-Vis spectrophotometry (at ~260 nm) or HPLC.[25][34]

    • Calculate the cumulative percentage of drug released at each time point.[25]

Experimental_Workflow cluster_prep Formulation Development cluster_char Physicochemical Characterization cluster_eval Performance Evaluation Materials 1. Raw Materials (DTG, Polymers, Excipients) Method 2. Preparation Method (e.g., Solid Dispersion via Solvent Evaporation) Materials->Method DSC DSC/TGA (Thermal Properties) Method->DSC XRPD XRPD (Crystallinity) Method->XRPD FTIR FTIR (Drug-Excipient Interaction) Method->FTIR Assay Assay/Drug Content (HPLC) Method->Assay Solubility Solubility Study (Shake Flask) Method->Solubility Dissolution Dissolution Test (USP Apparatus II) Method->Dissolution Optimized Optimized Formulation Solubility->Optimized Dissolution->Optimized

Caption: General Experimental Workflow for this compound Formulation Development.

Conclusion

The chemical structure of this compound is intrinsically linked to its potent activity as a second-generation integrase inhibitor, providing a high barrier to resistance. The formulation of this BCS Class II compound is a critical aspect of its clinical utility, with current commercial products offering dosing flexibility for a wide range of patient populations. Ongoing research into advanced drug delivery systems, such as long-acting injectables and nano-formulations, holds the promise of further improving treatment adherence and efficacy, bringing the goal of eradicating HIV as a public health threat closer to reality.[1]

References

An In-depth Technical Guide on the Binding Affinity of Dolutegravir to HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Dolutegravir to its target, the HIV-1 integrase enzyme. This compound is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated potent antiviral activity and a high barrier to resistance. This document delves into the quantitative aspects of its binding, the experimental methodologies used for these measurements, and the molecular mechanism of action.

Quantitative Analysis of this compound's Binding Affinity

The potency of this compound is reflected in its low nanomolar to sub-nanomolar inhibitory and effective concentrations. Its efficacy is further highlighted by a significantly slower dissociation rate from the integrase-DNA complex compared to first-generation INSTIs, which is believed to contribute to its high barrier to resistance.[1][2]

Inhibitory and Effective Concentrations

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound against wild-type and resistant strains of HIV-1.

Table 1: IC50 Values for this compound against Wild-Type HIV-1 Integrase

ParameterValueCell Type/Assay ConditionReference
IC502.7 nMIn vitro[3]
IC50 (median)1.07 nM (range: 0.8-1.6 nM)PhenoSense® IN assay (9 wild-type isolates)[4]
Protein-Adjusted IC500.016 µg/mL---[5]
IC500.2 ng/mL---[6]

Table 2: EC50 Values for this compound against Wild-Type HIV-1

ParameterValueCell TypeReference
EC500.51 nMPeripheral Blood Mononuclear Cells (PBMCs)[3]
EC50 (mean)0.5 nM to 2.1 nMPBMCs and MT-4 cells[7]
EC50 (mean)1.5 ± 0.6 nMSingle-cycle assay (HIV-1NL4-3)[8]
EC50 (mean)1.3 ± 0.2 nMSingle-cycle assay (Multiple HIV-1 isolates)[8]

Table 3: Fold Change in IC50 for this compound against INSTI-Resistant HIV-1 Mutants

Integrase Mutation(s)Median Fold Change (FC) in IC50Reference
N155H1.37[4]
T97A + Y143R1.05[4]
G140S + Q148H3.75[4]
G140S + Q148R13.3[4]
Dissociation Kinetics

Kinetic studies reveal that this compound has a remarkably long dissociative half-life from the wild-type integrase-viral DNA complex, a key factor in its durable antiviral effect.[1][9]

Table 4: Dissociation Rate (koff) and Half-Life (t1/2) of this compound from HIV-1 Integrase-DNA Complexes

Integrase Genotypekoff (x 10-6 s-1)Dissociative Half-Life (t1/2) (hours)Reference
Wild-Type2.7 ± 0.471[1]
Y143R3.2 ± 0.660[1]
Q148H37 ± 45.2[1]
N155H18 ± 210.7[1]
Q148K11 ± 117.6[9]
Q148R9.8 ± 0.919.6[9]
G140S/Q148H58 ± 53.3[1]

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound functions as an integrase strand transfer inhibitor (INSTI).[10] It targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[10][11] The mechanism involves the following key steps:

  • Binding to the Integrase-DNA Complex: this compound binds to the active site of the integrase enzyme after it has formed a complex with the viral DNA (the "intasome").[10]

  • Chelation of Magnesium Ions: The active site of integrase contains two essential magnesium ions (Mg2+). This compound's structure allows it to chelate these metal ions, effectively disabling the catalytic activity of the enzyme.

  • Blocking Strand Transfer: By binding to the active site and chelating the Mg2+ ions, this compound prevents the crucial strand transfer step, where the viral DNA is inserted into the host DNA.[7][10]

  • Halting Viral Replication: The inhibition of strand transfer prevents the integration of the viral genome, thereby halting the HIV replication cycle.[10]

HIV_Integrase_Inhibition_by_this compound cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_DNA Viral DNA Intasome Intasome (Integrase-DNA Complex) Viral_DNA->Intasome binds Integrase HIV-1 Integrase Integrase->Intasome binds Inhibited_Complex Inhibited Complex (Intasome-Dolutegravir) Intasome->Inhibited_Complex binds & chelates Mg2+ Integration Strand Transfer (Integration) Intasome->Integration Normal Pathway This compound This compound This compound->Inhibited_Complex Inhibited_Complex->Integration BLOCKS Host_DNA Host DNA Host_DNA->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus PhenoSense_Workflow Plasma Patient Plasma (HIV-1 RNA) RT_PCR RT-PCR Amplification of Integrase Gene Plasma->RT_PCR Ligation Ligation into Vector RT_PCR->Ligation Vector Luciferase Reporter Vector Vector->Ligation RTV Resistance Test Vector Ligation->RTV Transfection Co-transfection of HEK293 Cells RTV->Transfection Env_Vector MLV Envelope Vector Env_Vector->Transfection Pseudovirus Pseudovirus Production Transfection->Pseudovirus Infection Infection of HEK293 Cells with Serial Drug Dilutions Pseudovirus->Infection Luciferase Luciferase Assay (48h post-infection) Infection->Luciferase Analysis Data Analysis: % Inhibition vs. [Drug] Luciferase->Analysis IC50 IC50 Determination Analysis->IC50

References

Preclinical Safety and Toxicology of Dolutegravir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of dolutegravir, an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The information presented is intended to support research, development, and regulatory activities related to this antiretroviral agent.

Executive Summary

This compound has undergone a thorough preclinical safety evaluation in various animal models. The major toxicity observed in preclinical studies was gastrointestinal intolerance, which was considered a local rather than a systemic effect. Extensive testing has demonstrated that this compound is not genotoxic, carcinogenic, or teratogenic at exposures significantly higher than those achieved at the recommended human dose. Reproductive and developmental toxicology studies in rats and rabbits have shown no adverse effects on fertility or embryo-fetal development.

General Toxicology

Repeat-dose toxicity studies of up to 26 weeks in rats and 38 weeks in monkeys have been conducted. The primary finding across species in short-term, subchronic, and chronic repeat-dose studies was gastrointestinal effects, including inflammation and hemorrhage.

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.

Table 1: Summary of Genotoxicity Studies

Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames)Salmonella typhimurium & Escherichia coliWith and without S9Negative
Mammalian Cell Gene MutationL5178Y Mouse Lymphoma AssayWith and without S9Negative
In vivo Chromosomal DamageRodent Micronucleus AssayN/ANegative
Experimental Protocols: Genotoxicity
  • Bacterial Reverse Mutation Assay (Ames Test):

    • Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) were used to detect point mutations.

    • Methodology: The plate incorporation method was utilized. This compound was tested in the presence and absence of a rat liver S9 fraction for metabolic activation.

    • Endpoints: The number of revertant colonies was counted and compared to solvent and positive controls.

  • Mouse Lymphoma Assay:

    • Test System: L5178Y mouse lymphoma cells were used to assess for gene mutations at the thymidine kinase (TK) locus.

    • Methodology: Cells were exposed to various concentrations of this compound with and without S9 metabolic activation.

    • Endpoints: The frequency of TK-/- mutants was determined by cloning in the presence of trifluorothymidine (TFT).

  • In vivo Rodent Micronucleus Assay:

    • Test System: Rodents (species not specified in the provided search results).

    • Methodology: Animals were administered this compound, and bone marrow cells were harvested to assess chromosomal damage.

    • Endpoints: The frequency of micronucleated polychromatic erythrocytes was evaluated.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats, and no drug-related neoplastic findings were observed.

Table 2: Summary of Carcinogenicity Studies

SpeciesDurationDoses Administered (mg/kg/day)Key Findings
Mouse2 yearsUp to 500No significant increases in drug-related neoplasms. Exposures were approximately 14-fold higher than human exposure at the recommended dose.
Rat2 yearsUp to 50No increases in drug-related neoplasms. Exposures were 10-fold (males) and 15-fold (females) higher than human exposure at the recommended dose.
Experimental Protocols: Carcinogenicity
  • Two-Year Rodent Bioassay:

    • Species: Mice and rats.

    • Methodology: this compound was administered daily via oral gavage for two years. A control group received the vehicle.

    • Endpoints: Comprehensive histopathological examination of all tissues was performed to identify any neoplastic or non-neoplastic lesions.

Reproductive and Developmental Toxicology

This compound has been extensively studied for its effects on fertility, and embryo-fetal and pre- and post-natal development. No adverse effects on reproductive function or development have been observed in these studies.[1]

Table 3: Summary of Reproductive and Developmental Toxicology Studies

Study TypeSpeciesDosing PeriodKey Findings
Fertility and Early Embryonic DevelopmentRatBefore mating and through implantationNo effects on reproductive cycles, ovulation, or fertility.[1] No Observed Adverse Effect Level (NOAEL) for fertility was established at doses providing exposures up to 27 times the human clinical exposure.[2]
Embryo-Fetal DevelopmentRatGestation days 6 to 17No maternal toxicity, developmental toxicity, or teratogenicity at doses up to 1,000 mg/kg/day, resulting in exposures approximately 27 times the human clinical exposure.
Embryo-Fetal DevelopmentRabbitGestation days 6 to 18No developmental toxicity or teratogenicity at doses up to 1,000 mg/kg/day, resulting in exposures approximately 0.4 times the human clinical exposure.
Pre- and Post-Natal DevelopmentRatGestation through lactationNo malformations or other developmental abnormalities observed in pups exposed during pregnancy and via milk.[1]
Experimental Protocols: Reproductive and Developmental Toxicology
  • Fertility and Early Embryonic Development (Rat):

    • Methodology: Male and female rats were administered this compound prior to and during mating, and females were dosed through implantation.

    • Endpoints: Mating performance, fertility indices, and early embryonic development (e.g., corpora lutea, implantation sites) were evaluated.

  • Embryo-Fetal Development (Rat and Rabbit):

    • Methodology: Pregnant rats and rabbits were administered this compound daily during the period of organogenesis.

    • Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal examinations) were assessed.

  • Pre- and Post-Natal Development (Rat):

    • Methodology: Pregnant rats were dosed from gestation through lactation.

    • Endpoints: Maternal health, parturition, and the growth, development, and reproductive performance of the F1 generation were evaluated.

Safety Pharmacology

Safety pharmacology studies have been conducted to evaluate the potential effects of this compound on vital organ systems. No significant adverse effects have been identified.

Signaling Pathways and Molecular Toxicology

Recent research has begun to explore the molecular mechanisms underlying this compound's toxicological profile, particularly concerning potential off-target effects.

Experimental Workflow for Investigating this compound-Induced Endoplasmic Reticulum Stress

experimental_workflow cell_culture Primary cultures of mouse brain microvascular endothelial cells treatment Treat with this compound (therapeutically relevant concentrations) cell_culture->treatment rna_seq RNA Sequencing treatment->rna_seq cellular_assays Cell Stress Assays (Ca2+ flux, ROS, etc.) treatment->cellular_assays pathway_analysis Gene Ontology (GO) Pathway Analysis rna_seq->pathway_analysis er_stress_pathway Identification of Endoplasmic Reticulum Stress Pathway pathway_analysis->er_stress_pathway validation Validation of ER Stress (qPCR, Western Blot) er_stress_pathway->validation output Mechanistic Insights into DTG-mediated cellular toxicity validation->output cellular_assays->output

Experimental workflow for investigating this compound-induced ER stress.

Studies have indicated that this compound may induce endoplasmic reticulum (ER) stress in brain microvascular endothelial cells. This is characterized by the activation of ER stress sensor proteins and downstream markers. Additionally, this compound treatment has been associated with transient calcium flux and an increase in reactive oxygen species (ROS).

This compound and Cellular Signaling

signaling_pathways This compound This compound er_stress Endoplasmic Reticulum Stress This compound->er_stress calcium_signaling Increased Intracellular Ca2+ This compound->calcium_signaling autophagy Autophagy Inhibition This compound->autophagy ros_production Increased ROS Production er_stress->ros_production calcium_signaling->ros_production cellular_toxicity Potential Cellular Toxicity ros_production->cellular_toxicity autophagy->cellular_toxicity

Potential cellular signaling pathways affected by this compound.

In vitro studies suggest that this compound can modulate several cellular signaling pathways. It has been shown to induce ER stress, leading to increased production of reactive oxygen species (ROS). Furthermore, this compound has been observed to increase intracellular calcium levels and inhibit autophagy. These effects may contribute to the overall cellular toxicity profile of the drug.

Conclusion

The comprehensive preclinical safety and toxicology evaluation of this compound supports its use in the treatment of HIV-1 infection. The data from genotoxicity, carcinogenicity, and reproductive and developmental toxicology studies have not identified any significant safety concerns at clinically relevant exposures. The primary toxicity observed in animal studies was gastrointestinal intolerance. Ongoing research into the molecular toxicology of this compound will continue to provide a more detailed understanding of its interaction with cellular pathways.

References

Methodological & Application

Application Notes and Protocols for Dolutegravir Quantification Using High-Performance Liquid Chromatography (HPLC) Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of dolutegravir in various matrices using High-Performance Liquid Chromatography (HPLC). The information is compiled from a review of established and validated analytical methods.

Introduction

This compound is an integrase strand transfer inhibitor (INSTI) class of antiretroviral drug used in the treatment of HIV-1 infection.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[3][4] HPLC is a widely used analytical technique for the determination of this compound due to its sensitivity, specificity, and robustness.[5][6] This document outlines various HPLC methods, including reversed-phase (RP-HPLC) and ultra-performance liquid chromatography (UPLC), for the quantification of this compound in bulk drug, pharmaceutical dosage forms, and human plasma.[7][8][9]

Mechanism of Action of this compound

This compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][10] By binding to the active site of the integrase, this compound blocks the strand transfer step of retroviral DNA integration into the host cell's genome.[2][11] This inhibition of viral replication leads to a reduction in viral load.[2]

Dolutegravir_Mechanism cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Mediated by Integrase Host DNA Host DNA Integration->Host DNA Integration into Host Genome Provirus Provirus Host DNA->Provirus This compound This compound Integrase HIV-1 Integrase This compound->Integrase Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Below are detailed protocols for the quantification of this compound using HPLC, based on published methods. These protocols cover sample preparation and chromatographic conditions for different sample matrices.

This protocol is adapted from a stability-indicating HPLC method.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[9]

  • This compound tablets (e.g., 50 mg)[9]

2. Instrumentation:

  • HPLC system with UV detector

  • ODS C18 column (150 x 4.6 mm, 5 µm particle size)[5]

  • Analytical balance

  • Sonicator

  • Volumetric flasks

  • Syringe filters (0.45 µm)

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[9]

  • Add approximately 70 mL of methanol and sonicate to dissolve.[9]

  • Make up the volume to 100 mL with methanol to obtain a concentration of 100 µg/mL.[9]

  • From this stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.

4. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 this compound tablets.[9]

  • Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.[9]

  • Add approximately 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.[9]

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration curve range.

5. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: water (pH 7.5) in the ratio of 80:20 v/v[5]

  • Flow Rate: 1 mL/min[5]

  • Column: ODS C18 (150 x 4.6 mm, 5 µm)[5]

  • Detection Wavelength: 260 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

This protocol is based on a validated bioanalytical HPLC method.[8][12]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Pioglitazone or Triamcinolone)[8][12]

  • Acetonitrile (HPLC grade)[8]

  • Methanol (HPLC grade)[8]

  • Phosphate buffer (pH 3.0)[8]

  • Human plasma (drug-free)

  • Methyl tert-butyl ether (for liquid-liquid extraction)[12]

2. Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., RESTEC C18, 250 x 4.6 mm, 5 µm)[8]

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (if using liquid-liquid extraction)

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of this compound and the internal standard in methanol.[8]

  • Spike drug-free human plasma with appropriate volumes of the this compound stock solution to prepare calibration standards and QC samples at different concentration levels (e.g., low, medium, and high).[8]

4. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.[8]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

5. Sample Preparation (Liquid-Liquid Extraction Method):

  • To 100 µL of plasma sample, add the internal standard and 1 mL of methyl tert-butyl ether.[12]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[12]

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.[12]

6. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Phosphate Buffer (pH 3.0) in the ratio of 50:50 v/v[8]

  • Flow Rate: 1 mL/min[8]

  • Column: C18 (250 x 4.6 mm, 5 µm)[8]

  • Detection Wavelength: 258 nm[8]

  • Injection Volume: 20-40 µL[12]

  • Column Temperature: Ambient

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Preparation Standard Solution Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Preparation->HPLC_System Sample_Collection Sample Collection (Bulk Drug/Plasma) Extraction Extraction (Precipitation/LLE) Sample_Collection->Extraction Extraction->HPLC_System Detection UV Detection HPLC_System->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: General workflow for this compound quantification by HPLC.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification.

Table 1: HPLC Methods for this compound in Bulk and Pharmaceutical Dosage Forms

ParameterMethod 1Method 2Method 3Method 4
Column ODS C18 (150x4.6mm, 5µm)[5]Phenyl-Hexyl (250x4.6mm, 5µm)[6]Intersil C-18 (250x4.6mm, 5µm)[9]Kromasil C8 (150x4.6mm, 5µm)[7]
Mobile Phase ACN:Water (pH 7.5) (80:20)[5]Buffer:Methanol:ACN (45:49:6)[6]Phosphate Buffer (pH 3.6):ACN (40:60)[9]0.1% TFA in Water:Methanol (Gradient)[7]
Flow Rate 1.0 mL/min[5]1.2 mL/min[6]1.0 mL/min[9]1.0 mL/min[7]
Detection λ 260 nm[5]258 nm[6]258 nm[9]240 nm[7]
Linearity Range 5-35 µg/mL[5]LOQ-200% of spec. limit[13]Not SpecifiedNot Specified
Correlation (r²) >0.999[5]>0.995[13]0.9996[9]>0.998[7]
LOD Not SpecifiedNot Specified2.70 µg/mL[9]Not Specified
LOQ Not SpecifiedNot Specified8.19 µg/mL[9]Not Specified
Retention Time 3.0 ± 0.1 min[14]Not SpecifiedNot SpecifiedNot Specified

Table 2: HPLC and UPLC Methods for this compound in Human Plasma

ParameterMethod 1 (HPLC)Method 2 (HPLC)Method 3 (UPLC-UV)Method 4 (UPLC-MS/MS)
Column RESTEC C18 (250x4.6mm, 5µm)[8]CLC-ODS (150x6mm, 5µm)[12]C8 reversed-phase[3]XBridge C18 (50x2.1mm)[15]
Mobile Phase ACN:Phosphate Buffer (pH 3) (50:50)[8]ACN:Phosphate Buffer (40:60)[12]Formic Acid/Ammonium Acetate in Water and ACN (Gradient)[3]ACN:Water with 0.1% Formic Acid (60:40)[15]
Flow Rate 1.0 mL/min[8]1.0 mL/min[12]0.3 mL/min[3]Not Specified
Detection UV at 258 nm[8]UV[12]UV at 258 nm[3]MS/MS[15]
Linearity Range 0.2-8 µg/mL[8]0.05-10 µg/mL[12]0.25-10 µg/mL[3]9.7-9700 ng/mL[16]
Correlation (r/r²) Not Specifiedr = 0.9995[12]r > 0.9999[3]Not Specified
LOD Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ 0.05 µg/mL[12]Not SpecifiedNot Specified9.7 ng/mL[16]
Recovery >85%[8]65.2-75.7% (extraction)[12]94.3-100% (extraction)[3]≥76%[16]

Conclusion

A variety of reliable and robust HPLC and UPLC methods have been developed and validated for the quantification of this compound in different matrices.[5][16] The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The protocols and data presented in this document provide a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. As with any analytical method, it is essential to perform method validation or verification to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for UV-Visible Spectroscopic Analysis of Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir is an antiretroviral medication used in the treatment of HIV infection.[1] It belongs to the class of integrase strand transfer inhibitors.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. UV-Visible spectroscopy is a simple, cost-effective, and rapid analytical technique widely employed for this purpose.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using UV-Visible spectroscopy, intended for researchers, scientists, and drug development professionals. The methods described are based on validated procedures reported in the scientific literature.

Principle of UV-Visible Spectroscopy for this compound Analysis

UV-Visible spectroscopy is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. This compound exhibits significant absorbance in the UV region, which can be utilized for its quantitative estimation.[3]

G cluster_0 UV-Visible Spectrophotometer cluster_1 Beer-Lambert Law Light_Source Light Source (Deuterium/Tungsten Lamp) Monochromator Monochromator (Selects Wavelength) Light_Source->Monochromator Polychromatic Light Sample_Holder Sample Holder (Cuvette with this compound Solution) Monochromator->Sample_Holder Monochromatic Light (I₀) Detector Detector (Measures Transmitted Light) Sample_Holder->Detector Transmitted Light (I) Recorder Recorder (Displays Absorbance) Detector->Recorder Electrical Signal Equation A = εbc A Absorbance (A) Equation->A epsilon Molar Absorptivity (ε) Equation->epsilon b Path Length (b) Equation->b c Concentration (c) Equation->c

Diagram 1: Principle of UV-Visible Spectroscopy for this compound Analysis.

Experimental Protocols

Method 1: Quantitative Analysis of this compound in Bulk and Pharmaceutical Formulations

This protocol describes a validated UV-spectrophotometric method for the estimation of this compound in bulk drug and tablet dosage forms.

1. Instrumentation and Reagents

  • Instrument: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells.[1]

  • Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)[3]

    • Distilled water[3]

    • Commercially available this compound tablets

2. Preparation of Solutions

  • Solvent Selection: this compound is freely soluble in methanol.[3] A mixture of methanol and water is commonly used as the solvent system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in 5 mL of methanol by sonicating for 10 minutes. Make up the volume to 10 mL with methanol.[3]

  • Working Standard Stock Solution (100 µg/mL): Transfer 10 mL of the standard stock solution to a 100 mL volumetric flask and dilute to the mark with distilled water.[3]

  • Calibration Standards: From the working standard stock solution, prepare a series of dilutions in the concentration range of 5-40 µg/mL by diluting with distilled water.[2][4]

3. Determination of Maximum Absorbance (λmax)

  • Scan a 10 µg/mL solution of this compound from 200-400 nm against a solvent blank (methanol and water mixture).[1]

  • The maximum absorbance (λmax) for this compound is typically observed at approximately 254-260 nm.[2][5]

4. Calibration Curve

  • Measure the absorbance of each calibration standard at the determined λmax.

  • Plot a graph of absorbance versus concentration.

  • The plot should be linear, and the correlation coefficient (r²) should be close to 0.999.[1][2]

5. Analysis of this compound Tablets

  • Weigh and powder 20 tablets to get the average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add a small amount of methanol and sonicate to dissolve the drug. Make up the volume with methanol to obtain a concentration of 100 µg/mL.

  • Filter the solution using a Whatman filter paper, discarding the first few mL of the filtrate.[3]

  • Dilute an appropriate volume of the filtrate with water to obtain a final concentration within the calibration range.

  • Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

G Start Start Prep_Stock Prepare Standard Stock Solution (1000 µg/mL in Methanol) Start->Prep_Stock Prep_Working Prepare Working Standard Solution (100 µg/mL in Methanol:Water) Prep_Stock->Prep_Working Prep_Cal Prepare Calibration Standards (5-40 µg/mL) Prep_Working->Prep_Cal Scan_Lambda Determine λmax (Scan 200-400 nm) Prep_Cal->Scan_Lambda Measure_Abs Measure Absorbance of Calibration Standards at λmax Scan_Lambda->Measure_Abs Plot_Cal Plot Calibration Curve (Absorbance vs. Concentration) Measure_Abs->Plot_Cal Prep_Sample Prepare Tablet Sample Solution Plot_Cal->Prep_Sample Measure_Sample Measure Absorbance of Sample Solution at λmax Prep_Sample->Measure_Sample Calculate Calculate this compound Concentration Measure_Sample->Calculate End End Calculate->End

Diagram 2: Experimental Workflow for this compound Analysis.
Method 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This involves subjecting the drug to various stress conditions.

1. Preparation of Stressed Samples

  • Acid Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl. Reflux for a specified period, then neutralize with 0.1 N NaOH and dilute to a suitable concentration with the solvent.[3]

  • Alkali Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH. Reflux for a specified period, then neutralize with 0.1 N HCl and dilute.[3]

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, then dilute.[3]

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 60°C) for 24 hours. Then, prepare a solution of a known concentration.[3]

  • Photolytic Degradation: Expose a solution of this compound to UV light for a specified duration.

2. Analysis of Stressed Samples

  • Scan the stressed samples in the UV-Visible spectrophotometer to observe any changes in the λmax and absorbance.

  • Quantify the amount of undegraded this compound using the validated UV method.

Data Presentation

The following tables summarize the quantitative data from various validated UV-Visible spectroscopic methods for this compound analysis.

Table 1: Summary of Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Solvent Methanol:WaterMethanolMethanol:WaterPhosphate Buffer (pH 6.8)
λmax (nm) 254[5]260[1]259.80[4]255[6]
Linearity Range (µg/mL) 10-50[5]5-25[1]5-40[4]5-35[6]
Correlation Coefficient (r²) 0.998[5]0.999[1]0.9992[4]0.9999[6]
LOD (µg/mL) 2.056[5]0.20[1]--
LOQ (µg/mL) 6.230[5]0.60[1]--

Table 2: Validation Parameters for a UV-Spectrophotometric Method for this compound

Validation ParameterAcceptance CriteriaObserved Value
Accuracy (% Recovery) 98-102%100.35%[1]
Precision (% RSD) NMT 2%<1%[1]
Linearity (r²) ≥ 0.9990.999[1]
Specificity No interference from excipientsNo interference observed[2]
Robustness % RSD < 2% for small variationsRobust[2]

Table 3: Results of Forced Degradation Studies of this compound

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl) 5.67%[7]
Alkali Hydrolysis (0.1 N NaOH) 4.44%[7]
Oxidative (3% H₂O₂) 4.28%[7]
Thermal (Dry Heat) 4.09%[7]
Photolytic 1.81%[7]
Neutral Hydrolysis 0.43%[7]

Conclusion

UV-Visible spectroscopy provides a simple, rapid, accurate, and precise method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The methods outlined in these application notes are validated as per ICH guidelines and are suitable for routine quality control analysis. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool in the pharmaceutical industry.

References

Application Notes and Protocols for In Vitro Selection of Dolutegravir-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated a high genetic barrier to the development of resistance in clinical settings.[1][2] However, the emergence of resistance remains a concern, particularly in treatment-experienced patients or under conditions of suboptimal adherence.[3] In vitro resistance selection studies are crucial for understanding the genetic pathways to DTG resistance, identifying novel resistance mutations, and characterizing the phenotypic consequences of these mutations. These studies provide valuable insights for drug development, clinical management, and surveillance of HIV-1 drug resistance.

This document provides detailed protocols and data for the in vitro selection of this compound-resistant HIV-1, based on methodologies described in the scientific literature.

Quantitative Data Summary

The following tables summarize the key mutations associated with this compound resistance that have been selected in vitro and their impact on drug susceptibility and viral fitness.

Table 1: Key In Vitro Selected this compound Resistance Mutations and Associated Fold Changes in IC50

Integrase MutationFold Change (FC) in this compound IC50Common Secondary MutationsReference(s)
R263K2.0 - 6.0H51Y, M50I, E138K[4][5][6][7]
G118R7.2 - 18.8H51Y[4][6][8][9]
H51Y + R263K~15.0-[7]
H51Y + G118R28.3-[9]
M50I + R263K5.6-[6]
E138K + R263K4.3-[6][10]

IC50: 50% inhibitory concentration. Fold change is relative to a wild-type reference strain.

Table 2: Impact of this compound Resistance Mutations on Viral Replicative Capacity

Integrase MutationReplicative Capacity (% of Wild-Type)Strand Transfer Activity (% of Wild-Type)Reference(s)
R263K~70-80%~70%[7]
G118R~35%Not widely reported[9]
H51Y + R263K~10%~20%[6]
H51Y + G118R~10%Not widely reported[9]
E138K + R263K~50%~60%[6][10]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Resistance Selection by Serial Passage

This protocol describes a general method for selecting for drug-resistant HIV-1 by long-term culture in the presence of escalating concentrations of this compound.

Materials:

  • Cell Lines:

    • MT-2 cells (highly permissive for HIV-1 replication)

    • Peripheral Blood Mononuclear Cells (PBMCs), stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

  • HIV-1 Strains:

    • Laboratory-adapted strains (e.g., HIV-1 NL4-3)

    • Clinical isolates

  • This compound (DTG): Stock solution of known concentration, dissolved in DMSO.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. For PBMCs, also include 20 U/mL IL-2.

  • Reagents and Equipment:

    • 96-well and 24-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Centrifuge

    • Microscopes

    • p24 antigen ELISA kit or reverse transcriptase (RT) activity assay kit

    • Reagents for DNA/RNA extraction, PCR, and sequencing

Methodology:

  • Initiation of Culture:

    • Seed MT-2 cells or stimulated PBMCs in a 24-well plate.

    • Infect the cells with the desired HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.001.

    • Culture the infected cells in the presence of an initial concentration of this compound. A common starting concentration is 4-fold below the IC50 of the wild-type virus (e.g., 0.05 nM).[7] Multiple parallel cultures should be established.

  • Monitoring Viral Replication:

    • Monitor the cultures for signs of viral replication, such as syncytia formation (for MT-2 cells) and supernatant p24 antigen levels or RT activity.

    • Collect supernatant samples every 3-4 days to quantify viral replication.

  • Passaging and Dose Escalation:

    • When viral replication is robust (e.g., p24 levels are high and increasing), passage the virus to fresh, uninfected cells.

    • To do this, centrifuge the cell suspension to pellet the cells. Collect the virus-containing supernatant.

    • Infect fresh cells with a defined volume of the viral supernatant.

    • At each passage, or when viral replication is consistently high, incrementally increase the concentration of this compound in the culture medium. The concentration is typically doubled at each escalation step.

    • If viral replication is suppressed after a dose increase, maintain the culture at that concentration until replication rebounds.

  • Long-Term Culture:

    • Continue this process of monitoring, passaging, and dose escalation for an extended period, often several months, until a significant decrease in susceptibility to this compound is observed.[7]

  • Harvesting and Analysis:

    • When the virus can replicate in the presence of high concentrations of this compound (e.g., 50-100 nM), harvest the viral supernatant and infect fresh cells to generate a larger stock of the resistant virus.

    • Isolate viral RNA from the supernatant or cellular DNA from the infected cells.

    • Perform PCR amplification of the integrase gene (and other relevant genes).

    • Sequence the PCR products to identify mutations associated with resistance.

Protocol 2: Phenotypic Susceptibility Testing of Resistant Virus

This protocol determines the 50% inhibitory concentration (IC50) of this compound for the selected resistant virus compared to the wild-type virus.

Materials:

  • Resistant and wild-type viral stocks of known titer (e.g., TCID50/mL).

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase genes).

  • This compound stock solution.

  • Culture medium and 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Drug Dilution Series: Prepare a serial dilution of this compound in culture medium.

  • Infection:

    • Add the this compound dilutions to the cells.

    • Infect the cells with a standardized amount of either the resistant or wild-type virus.

    • Include control wells with no drug and no virus.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.

Visualizations

In_Vitro_Resistance_Selection_Workflow cluster_setup Experiment Setup cluster_cycle Selection Cycle (Repeat) cluster_analysis Analysis start Start with Wild-Type HIV-1 Strain cells Prepare Susceptible Cell Line (e.g., MT-2) start->cells infect Infect Cells at Low MOI cells->infect drug_init Add Initial Low Concentration of this compound infect->drug_init monitor Monitor Viral Replication (p24 ELISA / RT Assay) drug_init->monitor decision Replication Robust? monitor->decision passage Passage Virus to Fresh Cells passage->monitor Continue Culture harvest Harvest Resistant Virus Stock passage->harvest Resistance Achieved increase_dtg Increase this compound Concentration decision->increase_dtg Yes maintain_dtg Maintain this compound Concentration decision->maintain_dtg No increase_dtg->passage maintain_dtg->passage genotype Genotypic Analysis (Integrase Sequencing) harvest->genotype phenotype Phenotypic Analysis (IC50 Determination) harvest->phenotype end Characterize Resistant Mutant genotype->end phenotype->end

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

Dolutegravir_Resistance_Pathways cluster_pathways Primary Resistance Pathways cluster_secondary Secondary/Compensatory Mutations WT Wild-Type HIV-1 (DTG Susceptible) R263K R263K (Low-level Resistance, Reduced Fitness) WT->R263K DTG Pressure G118R G118R (Moderate Resistance, Reduced Fitness) WT->G118R DTG Pressure H51Y_R263K H51Y + R263K (Increased Resistance, Further Reduced Fitness) R263K->H51Y_R263K Continued Pressure E138K_R263K E138K + R263K (Modest Resistance Increase, Partial Fitness Restoration) R263K->E138K_R263K Continued Pressure H51Y_G118R H51Y + G118R (Increased Resistance, Further Reduced Fitness) G118R->H51Y_G118R Continued Pressure

Caption: Major genetic pathways to this compound resistance observed in vitro.

References

Application Notes and Protocols for Developing Dolutegravir-Resistant HIV-1 Strains in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) with a high genetic barrier to resistance, making it a critical component of antiretroviral therapy (ART). However, the emergence of resistance, though infrequent, can occur. The development of this compound-resistant HIV-1 strains in vitro is a crucial tool for understanding the mechanisms of resistance, evaluating the efficacy of new antiviral compounds, and for the development of improved diagnostic tools. These application notes provide detailed protocols for the generation and characterization of this compound-resistant HIV-1 strains in cell culture.

Data Presentation

Table 1: Fold Change in IC50 for this compound with Signature Resistance Mutations
Integrase MutationFold Change (FC) in this compound IC50Reference(s)
R263K~2.0 - 11.2[1][2][3][4]
G118R~7.2 - 18.8[2][5][6]
N155H~1.4[2][5]
Q148H/R/K~0.8 (alone)[2][5]
H51Y + G118R~28.3[6]
G118R + R263K~10.0[4]
R263K + ≥1 additional DRM~3.2[2]
G118R + ≥1 additional DRM~19.0[2]

IC50 values can vary depending on the cell line, viral backbone, and specific assay conditions.

Table 2: Replication Capacity of this compound-Resistant HIV-1 Mutants
Integrase Mutation(s)Relative Replication Capacity (% of Wild-Type)Reference(s)
R263KImpaired/Reduced (~70%)[7][8]
H51Y + R263KDramatically Decreased (~10%)[8]
M50I + R263KNot Restored[8]
G118RReduced (~35%)[6]
H51Y + G118RReduced (~10%)[6]
G118R + R263KFurther Impaired[4]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1 by Serial Passage

This protocol describes a method for generating this compound-resistant HIV-1 strains by long-term culture of the virus in the presence of escalating concentrations of the drug.

Materials:

  • Cell Line: MT-4 cells (or other susceptible T-cell lines like MT-2).

  • Virus: Wild-type HIV-1 laboratory strain (e.g., NL4-3) or a clinical isolate.

  • This compound (DTG): Stock solution of known concentration.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • p24 Antigen ELISA Kit: For monitoring viral replication.

Procedure:

  • Initial Infection:

    • Seed MT-4 cells at a density of 2 x 10^5 cells/mL in a T-25 flask.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove the initial virus inoculum.

    • Resuspend the cells in fresh culture medium.

  • Dose Escalation:

    • Divide the infected cell culture into two parallel cultures: one with this compound and one as a drug-free control.

    • Start the this compound culture with a sub-inhibitory concentration (e.g., at or below the IC50 of the wild-type virus). A typical starting concentration is between 0.1 nM and 1 nM.

    • Monitor viral replication in both cultures every 3-4 days by measuring the p24 antigen concentration in the culture supernatant.

    • When the p24 levels in the this compound-containing culture rebound to levels similar to the early-stage infection, passage the virus.

    • To passage, centrifuge the cells, collect the virus-containing supernatant, and use it to infect fresh, uninfected MT-4 cells.

    • At each passage, double the concentration of this compound in the culture medium.

    • Continue this process of monitoring, passaging, and dose escalation for an extended period (weeks to months) until a significant increase in the IC50 is observed.[9]

  • Isolation and Characterization of Resistant Virus:

    • Once a resistant viral population is established, harvest the culture supernatant and store it at -80°C.

    • Perform genotypic and phenotypic analysis to characterize the resistance profile.

Experimental_Workflow_Resistance_Development cluster_setup Initial Setup cluster_culture Serial Passage and Dose Escalation cluster_analysis Analysis Start Start with Wild-Type HIV-1 Infect Infect MT-4 Cells Start->Infect Culture Culture with DTG Infect->Culture Monitor Monitor p24 Levels Culture->Monitor Passage Passage Virus Monitor->Passage p24 Rebound Passage->Culture IncreaseDTG Increase DTG Concentration Passage->IncreaseDTG Genotype Genotypic Analysis Passage->Genotype After multiple passages Phenotype Phenotypic Analysis Passage->Phenotype After multiple passages IncreaseDTG->Culture

Figure 1: Workflow for in vitro selection of this compound-resistant HIV-1.

Protocol 2: Phenotypic Susceptibility Testing

This protocol determines the concentration of this compound required to inhibit 50% of viral replication (IC50) using a luciferase reporter gene assay.

Materials:

  • Cells: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • Virus Stocks: Wild-type and potentially resistant HIV-1 strains.

  • This compound: Serial dilutions.

  • Luciferase Assay Reagent: (e.g., Bright-Glo™).

  • 96-well Plates: White, clear-bottom plates for luminescence reading.

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Infection and Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the virus stocks with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-drug mixture to the wells.

    • Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation and Lysis:

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

    • After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement:

    • Add the luciferase substrate to each well and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.[10][11][12]

Protocol 3: Genotypic Analysis of the HIV-1 Integrase Gene

This protocol outlines the steps for identifying mutations in the HIV-1 integrase gene associated with this compound resistance.

Materials:

  • Viral RNA Extraction Kit: For isolating viral RNA from culture supernatants.

  • Reverse Transcriptase: For cDNA synthesis.

  • PCR Primers: Specific for the HIV-1 integrase gene.

  • Taq DNA Polymerase: For PCR amplification.

  • DNA Sequencing Reagents and Equipment: For Sanger or next-generation sequencing.

Procedure:

  • Viral RNA Extraction:

    • Extract viral RNA from the supernatant of the cultured resistant virus using a commercial kit.

  • cDNA Synthesis:

    • Perform reverse transcription of the viral RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase and a reverse primer specific for the integrase gene.

  • PCR Amplification:

    • Amplify the integrase gene region from the cDNA using PCR with specific forward and reverse primers.

  • DNA Sequencing:

    • Purify the PCR product and perform DNA sequencing.

    • Analyze the sequence data to identify mutations by comparing it to the wild-type reference sequence. The Stanford University HIV Drug Resistance Database can be used for interpretation.

Molecular Mechanisms of this compound Resistance

The primary mechanism of this compound resistance involves mutations in the HIV-1 integrase enzyme. These mutations can reduce the binding affinity of this compound to the integrase-DNA complex.[10][13] The R263K mutation, for instance, is thought to alter the conformation of the integrase C-terminal domain, which may impact interactions with cellular factors and the binding of this compound.[8][14]

Some studies suggest that this compound may also influence cellular pathways. For example, in human coronary endothelial cells, this compound has been shown to reduce inflammation by decreasing NF-κB activation.[15][16] While this is not a direct mechanism of viral resistance, it highlights the complex interplay between the drug, the virus, and the host cell.

Signaling_Pathway cluster_hiv HIV-1 Integrase cluster_dtg This compound Action cluster_resistance Resistance Mechanism cluster_cellular Cellular Effects Integrase Integrase Integration Integration into Host Genome Integrase->Integration catalyzes vDNA Viral DNA vDNA->Integration DTG This compound DTG->Integrase inhibits NFkB NF-κB Activation DTG->NFkB may inhibit Mutation Integrase Mutations (e.g., R263K) Mutation->Integrase ReducedBinding Reduced DTG Binding Mutation->ReducedBinding ReducedBinding->DTG antagonizes Inflammation Inflammation NFkB->Inflammation

Figure 2: this compound action and resistance pathways.

References

Application Notes and Protocols for Single-Cycle Infectivity Assays to Determine Dolutegravir Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting single-cycle infectivity assays to evaluate the susceptibility of Human Immunodeficiency Virus (HIV) to the integrase strand transfer inhibitor (INSTI), dolutegravir. These assays are critical for clinical monitoring of drug resistance and for the development of new antiretroviral agents.

Introduction

This compound is a second-generation INSTI with a high barrier to resistance, recommended for first-line antiretroviral therapy (ART). However, the emergence of resistance-associated mutations (RAMs) in the HIV-1 integrase gene can compromise its efficacy. Single-cycle infectivity assays are a cornerstone of HIV drug resistance testing, providing a quantitative measure of how viral strains respond to specific drugs. These assays utilize recombinant viruses that are capable of only a single round of infection, offering a safe, rapid, and reproducible method to assess drug susceptibility.

The most common type of single-cycle assay for this compound susceptibility is a phenotypic assay that measures the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50). This is often achieved using reporter genes, such as luciferase, which provide a quantifiable readout of viral infection.

Key Methodologies

Two primary types of single-cycle infectivity assays are widely used for determining this compound susceptibility:

  • PhenoSense HIV Integrase Assay: A commercially available and widely used phenotypic assay that measures the in vitro susceptibility of HIV to integrase inhibitors.[1][2]

  • Luciferase Reporter Gene Assays: Laboratory-developed assays that utilize viral vectors containing a luciferase reporter gene to quantify viral infection.[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data on the susceptibility of wild-type and mutant HIV-1 strains to this compound, as determined by single-cycle infectivity assays.

Table 1: this compound Susceptibility against Wild-Type HIV-1 and HIV-2

Virus IsolateMean EC50 (nM) ± SDNumber of DeterminationsReference
HIV-1 NL4-31.5 ± 0.614[6]
HIV-2 ROD92.3 ± 0.724[6]
HIV-1 (Aggregate)1.3 ± 0.2N/A[6]
HIV-2 Group A (Aggregate)1.9 ± 0.5N/A[6]
HIV-2 Group B (Aggregate)2.6 ± 0.9N/A[6]

Table 2: this compound Fold Change in Susceptibility for Common Integrase Resistance Mutations

Integrase Mutation(s)Fold Change in this compound EC50Predicted this compound Resistance LevelReference
H51YNo significant changeSusceptible[7]
G118R7-foldIntermediate[7]
H51Y + G118R28-foldHigh[7]
E138K + Q148KN/AIntermediate[8]
L74I + E138E/K + G140G/S + Q148RN/AHigh[8]
E138A + Q148RN/AIntermediate[8]
R263KN/AIntermediate[8]

Fold change is calculated relative to a wild-type reference strain. N/A: Specific fold-change value not provided in the source.

Experimental Protocols

Protocol 1: PhenoSense HIV Integrase Assay

The PhenoSense HIV Integrase assay is a commercial service provided by Monogram Biosciences. While the specific, proprietary details of their protocol are not publicly available, the general workflow is as follows.[1][2][9]

Principle: This assay measures the ability of a patient's HIV integrase to function in the presence of this compound. The patient's integrase gene is inserted into a standardized HIV-1 vector that lacks a functional integrase gene and contains a luciferase reporter gene. The resulting recombinant virus is used to infect target cells in a single round of replication. The amount of light produced by the luciferase enzyme is proportional to the level of viral replication, and the EC50 is determined by measuring replication across a range of this compound concentrations.

General Steps:

  • Sample Collection and RNA Isolation: Plasma is collected from the patient, and viral RNA is extracted.[2]

  • RT-PCR and Gene Amplification: The HIV-1 integrase gene is amplified from the viral RNA using reverse transcription-polymerase chain reaction (RT-PCR).[2]

  • Construction of Recombinant Virus: The amplified patient-derived integrase sequence is inserted into an HIV-1 genomic vector that contains a luciferase reporter gene.[2][9]

  • Production of Pseudovirions: The recombinant vector is transfected into producer cells (e.g., HEK293T) to generate virus particles (pseudovirions) that contain the patient's integrase enzyme.

  • Single-Cycle Infection: Target cells are infected with the pseudovirions in the presence of serial dilutions of this compound.

  • Luciferase Assay: After a set incubation period (typically 48-72 hours), the cells are lysed, and luciferase activity is measured using a luminometer.[9]

  • Data Analysis: The luciferase signals are plotted against the drug concentrations to generate a dose-response curve, from which the EC50 value is calculated.

Protocol 2: Laboratory-Developed Luciferase Reporter Gene Assay

This protocol provides a more detailed methodology for a non-commercial, laboratory-based single-cycle infectivity assay.

Materials:

  • Cell Lines:

    • HEK293T cells (for virus production)

    • TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)[3][4][5]

  • Plasmids:

    • HIV-1 packaging plasmid (e.g., psPAX2)

    • VSV-G envelope plasmid (e.g., pMD2.G)

    • HIV-1 transfer vector with a luciferase reporter gene and a site for insertion of the integrase gene of interest.

  • Reagents:

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000).

    • This compound stock solution (in DMSO).

    • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).

    • Phosphate-buffered saline (PBS).

    • Trypsin-EDTA.

Procedure:

  • Generation of Integrase Mutants (if applicable): Site-directed mutagenesis can be used to introduce specific resistance mutations into the integrase gene of a wild-type HIV-1 clone.

  • Production of Pseudotyped Virus: a. Plate HEK293T cells in 10-cm dishes and grow to 70-80% confluency. b. Co-transfect the cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the HIV-1 transfer vector containing the integrase gene of interest. c. After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped virus particles. d. Centrifuge the supernatant to remove cell debris and filter through a 0.45-µm filter. e. The virus stock can be stored at -80°C.

  • Virus Titration: a. Plate TZM-bl cells in a 96-well plate. b. The next day, infect the cells with serial dilutions of the virus stock. c. After 48 hours, measure luciferase activity to determine the virus titer (as relative light units per microliter, RLU/µL).

  • This compound Susceptibility Assay: a. Plate TZM-bl cells in a 96-well plate. b. The next day, prepare serial dilutions of this compound in cell culture medium. c. Add the this compound dilutions to the cells. d. Add a standardized amount of virus (pre-determined from the titration step) to each well. e. Include control wells with virus but no drug, and wells with no virus (for background). f. Incubate for 48 hours at 37°C.

  • Luciferase Measurement: a. Remove the culture medium from the wells. b. Lyse the cells according to the manufacturer's protocol for the luciferase assay system. c. Add the luciferase substrate and measure luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence from all readings. b. Normalize the results by expressing the luminescence in each well as a percentage of the no-drug control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Visualizations

experimental_workflow cluster_preparation Virus Preparation cluster_assay Susceptibility Assay cluster_readout Data Acquisition & Analysis rna_iso 1. Viral RNA Isolation (from patient plasma) rt_pcr 2. RT-PCR Amplification (of Integrase Gene) rna_iso->rt_pcr cloning 3. Cloning into Luciferase Vector rt_pcr->cloning transfection 4. Transfection of Producer Cells (e.g., HEK293T) cloning->transfection virus_prod 5. Production of Pseudotyped Virus transfection->virus_prod infect 8. Infect Cells with Pseudotyped Virus virus_prod->infect plate_cells 6. Plate Target Cells (e.g., TZM-bl) add_drug 7. Add this compound (Serial Dilutions) plate_cells->add_drug add_drug->infect incubate 9. Incubate for 48h infect->incubate luc_assay 10. Perform Luciferase Assay incubate->luc_assay read_lum 11. Measure Luminescence luc_assay->read_lum calc_ec50 12. Calculate EC50 read_lum->calc_ec50

Caption: Workflow for a single-cycle infectivity assay using a luciferase reporter.

Caption: Mechanism of action of this compound and the principle of the luciferase reporter assay.

References

Application Notes and Protocols for Dolutegravir Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) essential for the treatment of HIV-1 infection. Ensuring the stability of this compound in various solution formulations is critical during drug development, manufacturing, and storage to maintain its efficacy and safety. This document provides a detailed protocol for conducting stability testing of this compound in solution, primarily utilizing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is intended for researchers, scientists, and drug development professionals.

Principle and Scope

This protocol outlines a method to assess the stability of this compound in solution under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are employed to demonstrate the specificity of the analytical method in detecting this compound in the presence of its degradation products. The primary analytical technique described is RP-HPLC with UV detection, a widely used method for its accuracy, precision, and robustness.

Materials and Equipment

Reagents and Chemicals:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/ultrapure)

  • Trifluoroacetic acid (TFA)

  • Sodium dihydrogen phosphate dihydrate

  • Disodium EDTA

  • Orthophosphoric acid

  • Hydrochloric acid (HCl), 1.0 N

  • Sodium hydroxide (NaOH), 1.0 N

  • Hydrogen peroxide (H₂O₂), 3% solution

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC columns (e.g., C8, 150 x 4.6 mm, 5µm or Phenyl-Hexyl, 250 x 4.6 mm, 5µ)

  • Temperature-controlled oven

  • Photostability chamber

  • Water bath

Experimental Protocols

1. Preparation of Solutions

  • Diluent Preparation: A common diluent is a 1:1 (v/v) mixture of 0.1M hydrochloric acid and acetonitrile.[1] Another option is a 50:50 (v/v) mixture of water and acetonitrile.[2]

  • Standard Stock Solution: Accurately weigh 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 20 mL of diluent and sonicate to dissolve. Make up the volume with the diluent to obtain a concentration of 0.5 mg/mL.[2]

  • Sample Solution: Prepare the this compound solution to be tested at a known concentration (e.g., 0.5 mg/mL) using the appropriate solvent system.

2. Chromatographic Conditions

A stability-indicating HPLC method is crucial. Below are two examples of reported conditions:

ParameterMethod 1Method 2
Column C8 (150 x 4.6 mm), 5µm[2]Phenyl-Hexyl (250 × 4.6 mm), 5µ[3][4]
Mobile Phase A 0.1% Trifluoroacetic acid in water[2]Buffer (sodium dihydrogen phosphate dihydrate and EDTA)[3][4]
Mobile Phase B Methanol[2]Methanol and Acetonitrile[3][4]
Mobile Phase Composition Gradient elution[2]45% Buffer: 49% Methanol: 6% Acetonitrile (pH 2.5)[3][4]
Flow Rate 1.0 mL/min[2]1.2 mL/min[3][4]
Detection Wavelength 240 nm[2]258 nm[3][4]
Column Temperature Ambient35 °C[3][4]
Injection Volume 10 µL[5]Not Specified

3. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[6]

  • Acid Degradation: To 1 mL of the this compound stock solution, add 1 mL of 1.0 N HCl. Heat the solution at 60°C for 6 hours.[2] After cooling, neutralize the solution with 1.0 N NaOH and dilute to a final concentration of 0.5 mg/mL with the diluent.

  • Base Degradation: To 1 mL of the this compound stock solution, add 1 mL of 1.0 N NaOH. Heat the solution at 60°C for a specified time.[2] After cooling, neutralize the solution with 1.0 N HCl and dilute to the final concentration with the diluent.

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified duration. Dilute to the final concentration with the diluent.

  • Thermal Degradation: Place the this compound solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a defined period.[7][8]

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[8]

A control sample, protected from the stress conditions, should be analyzed alongside the stressed samples.[2]

4. Analysis and Data Interpretation

Inject the prepared standard, control, and stressed samples into the HPLC system. The peak purity of this compound in the stressed samples should be evaluated using a PDA detector to ensure no co-eluting peaks.[2][6] The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the control sample.

Data Presentation

The results of forced degradation studies can be summarized as follows:

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation of this compound
Acid Hydrolysis1.0 N HCl at 60°C for 6 hours[2]5.67%[9]
Base Hydrolysis1.0 N NaOH at 60°C[2]4.44%[9]
Oxidation3% H₂O₂ at room temperature4.28%[9]
ThermalDry heat4.09%[9]
PhotolyticUV and fluorescent light1.81%[9]
Neutral HydrolysisWater at elevated temperature0.43%[9]

Note: The percentage degradation values are examples from the literature and may vary depending on the exact experimental conditions.

Visualization of Protocols and Pathways

G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples prep_stock->prep_samples acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep_samples->acid Expose to Stress base Base Hydrolysis (e.g., 1N NaOH, 60°C) prep_samples->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation Expose to Stress thermal Thermal Degradation (e.g., 80°C) prep_samples->thermal Expose to Stress photo Photolytic Degradation (UV/Vis light) prep_samples->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity Assessment (PDA) hplc->pda data Data Interpretation (% Degradation) pda->data

Caption: Experimental workflow for this compound stability testing.

G cluster_degradation Degradation Products This compound This compound acid_stress Acidic Hydrolysis This compound->acid_stress oxidative_stress Oxidative Stress This compound->oxidative_stress dp1 Mono-hydroxy derivative (DP1) acid_stress->dp1 Hydrolytic opening of oxepine ring and amide bond hydrolysis dp2_3 Bis-hydroxy diastereomers (DP2, DP3) acid_stress->dp2_3 Hydrolytic opening of oxepine ring and amide bond hydrolysis dp4_5 Carboxylic acid derivatives (DP4, DP5) acid_stress->dp4_5 Hydrolytic opening of oxepine ring and amide bond hydrolysis dp_ox Oxidative Degradant (DP-2) oxidative_stress->dp_ox

Caption: Simplified this compound degradation pathways.

Discussion

The stability of this compound is a critical attribute that can be effectively monitored using a stability-indicating RP-HPLC method. Forced degradation studies show that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[10][11] The primary degradation pathway in acidic solution involves the hydrolytic opening of the oxepine ring.[11][12] It is essential to validate the analytical method according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The peak purity analysis is mandatory to confirm that the this compound peak is free from any co-eluting degradation products, thus ensuring an accurate assessment of its stability.

Conclusion

This application note provides a comprehensive protocol for the stability testing of this compound in solution. By following the detailed experimental procedures and utilizing a validated stability-indicating HPLC method, researchers and drug development professionals can accurately assess the stability profile of this compound, which is crucial for the development of safe and effective pharmaceutical products.

References

Application Notes and Protocols: In Vitro Evaluation of Dolutegravir Against HIV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity of dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), against Human Immunodeficiency Virus Type 2 (HIV-2). The document summarizes key quantitative data on this compound's potency and resistance profile, and provides detailed protocols for relevant in vitro assays.

Introduction

This compound is a critical component of antiretroviral therapy (ART) for HIV-1, and its utility against HIV-2 is an area of significant research interest.[1] In vitro studies are essential for determining the efficacy of antiretroviral agents, defining their mechanisms of action, and understanding resistance pathways. This document outlines the in vitro performance of this compound against wild-type and mutant strains of HIV-2.

This compound inhibits the HIV integrase enzyme by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host cell genome.[2][3] This mechanism is crucial for halting the viral replication cycle.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various HIV-2 isolates, including wild-type and INSTI-resistant strains. Data is presented as the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

Table 1: In Vitro Activity of this compound Against Wild-Type HIV-1 and HIV-2

Virus IsolateTypeMean EC50 (nM) ± SD
HIV-1 NL4-3HIV-11.5 ± 0.6
HIV-2 ROD9HIV-2 (Group A)2.3 ± 0.7
HIV-2 IsolatesHIV-2 (Group A)1.9 ± 0.5
HIV-2 IsolatesHIV-2 (Group B)2.6 ± 0.9

Data compiled from single-cycle infectivity assays.[4][5]

Table 2: Fold Change in this compound EC50 for HIV-2 ROD9 with Integrase Resistance Mutations

Integrase Mutation(s)Fold Change in EC50 vs. Wild-TypeLevel of Resistance
E92Q2-6Low
Y143C2-6Low
E92Q + Y143C2-6Low
Q148R2-6Low
Q148K10-46Moderate
E92Q + N155H10-46Moderate
T97A + N155H10-46Moderate
G140S + Q148R10-46Moderate
T97A + Y143C>5000High

Fold change is a relative measure of resistance compared to the wild-type virus.[4][5]

Experimental Protocols

Single-Cycle Infectivity Assay

This assay is used to determine the EC50 of this compound against HIV-2 in a single round of viral infection.

Materials:

  • HEK 293T/17 cells

  • Plasmids encoding the HIV-2 genome (e.g., pROD9)

  • Transfection reagent (e.g., chloroquine)

  • This compound (Selleck Chemicals, Inc.)

  • Target cells (e.g., MAGIC-5A cells)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Virus Production:

    • Seed HEK 293T/17 cells in appropriate culture vessels.

    • Transfect the cells with the HIV-2 genomic plasmid using a suitable transfection reagent.[6]

    • Culture the cells for 48-72 hours.

    • Harvest the cell supernatant containing viral particles.

    • Filter the supernatant to remove cellular debris.

    • Determine the virus titer.

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., MAGIC-5A) in a 96-well plate.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted this compound to the wells containing the target cells.

    • Infect the cells with a standardized amount of the prepared HIV-2 virus stock.

    • Include no-drug (solvent-only) controls.[6]

    • Incubate the plates for 48 hours.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Express the results as a percentage of the no-drug control.

    • Calculate the EC50 value by fitting the dose-response data to a sigmoid curve using appropriate software (e.g., Prism).[4][6]

Spreading Infection Assay

This assay evaluates the effect of this compound on viral replication over multiple rounds of infection.

Materials:

  • CEM-ss T-cell line

  • HIV-2 virus stock (e.g., ROD9)

  • This compound

  • Cell culture medium and supplements

  • Reverse transcriptase (RT) activity assay kit

Protocol:

  • Cell Infection:

    • Infect CEM-ss cells with the HIV-2 virus stock at a defined multiplicity of infection (MOI).

    • Culture the infected cells in the presence of serial dilutions of this compound.

    • Maintain the cultures for a specified period (e.g., up to seven days), periodically replacing the medium containing the appropriate drug concentration.[4]

  • Monitoring Viral Spread:

    • At various time points, collect aliquots of the cell culture supernatant.

    • Measure the reverse transcriptase (RT) activity in the supernatant as an indicator of viral replication.

  • Data Analysis:

    • Plot the RT activity against the drug concentration.

    • Determine the EC50 value, which is the concentration of this compound that inhibits RT activity by 50% compared to the no-drug control.

Visualizations

This compound Mechanism of Action

dolutegravir_mechanism cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Integrase Proviral_DNA Integrated Proviral DNA Host_DNA Host Cell DNA Reverse_Transcription->Viral_DNA Integration->Proviral_DNA This compound This compound This compound->Integration Inhibits Strand Transfer

Caption: this compound inhibits the HIV integrase enzyme, preventing viral DNA integration.

Experimental Workflow: Single-Cycle Infectivity Assay

single_cycle_workflow Start Start Virus_Production 1. Produce HIV-2 Virus in 293T/17 cells Start->Virus_Production Assay_Setup 2. Seed Target Cells & Add this compound Dilutions Virus_Production->Assay_Setup Infection 3. Infect Cells with HIV-2 Assay_Setup->Infection Incubation 4. Incubate for 48 hours Infection->Incubation Measurement 5. Measure Luciferase Activity Incubation->Measurement Analysis 6. Calculate EC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining this compound's EC50 using a single-cycle assay.

Logical Relationship: this compound Resistance in HIV-2

resistance_logic Wild_Type Wild-Type HIV-2 DTG_Susceptible Susceptible to This compound Wild_Type->DTG_Susceptible Integrase_Mutations Integrase Mutations (e.g., T97A+Y143C) Wild_Type->Integrase_Mutations Selection Pressure DTG_Resistant Resistant to This compound Integrase_Mutations->DTG_Resistant

Caption: Integrase mutations can lead to this compound resistance in HIV-2.

References

Application Notes and Protocols for the Analytical Method Validation of Dolutegravir and Lamivudine Combination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the analytical method validation of a fixed-dose combination of dolutegravir and lamivudine. The methods described herein are based on established analytical techniques, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry, and are designed for use in quality control and research environments. The validation of these methods is in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and precision of the analytical data.[1][2][3][4][5]

This compound, an integrase strand transfer inhibitor, and lamivudine, a nucleoside analogue reverse transcriptase inhibitor, are co-formulated for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[6][7] The accurate quantification of these active pharmaceutical ingredients (APIs) in bulk and pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy.

Physicochemical Properties of this compound and Lamivudine

A fundamental understanding of the physicochemical properties of this compound and lamivudine is essential for the development of robust analytical methods.

PropertyThis compoundLamivudine
IUPAC Name (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Molecular Formula C20H19F2N3O5C8H11N3O3S
Molecular Weight 419.38 g/mol 229.26 g/mol
Solubility Freely soluble in methanol.Soluble in water and methanol.[8]
UV λmax ~257-260 nm~271-280 nm
Isobestic Point ~260 nm[7]~260 nm[7]

Experimental Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method for the simultaneous determination of this compound and lamivudine.

Analytical Method Validation Workflow start Start: Method Development prep Preparation of Standards and Samples start->prep instrument Instrumental Analysis (HPLC / UV-Vis) prep->instrument validation Validation Parameters Assessment instrument->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability validation->system_suitability documentation Documentation and Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for analytical method validation.

Protocol 1: Simultaneous Determination by RP-HPLC

This protocol describes a stability-indicating RP-HPLC method for the simultaneous estimation of this compound and lamivudine in bulk and pharmaceutical dosage forms.[9]

1. Materials and Reagents

  • This compound and Lamivudine reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Fixed-dose combination tablets of this compound (50 mg) and Lamivudine (300 mg)

2. Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV-Vis or PDA Detector
Column Sun fire C8 (150 x 4.6 mm, 5 µm)[7] or Hypersil BDS C18 (250 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile: 0.05M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (55:45 v/v)[9] or Phosphate Buffer pH 3.0: Acetonitrile (60:40%V/V)
Flow Rate 1.0 mL/min[7] or 1.5 mL/min
Detection Wavelength 260 nm[7] or 232 nm
Injection Volume 10 µL[9] or 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Buffer Preparation (0.05M Potassium Dihydrogen Orthophosphate): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.[9] Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio (e.g., 55:45 v/v).[9] Sonicate to degas.

  • Standard Stock Solution: Accurately weigh and transfer 10 mg of this compound and 60 mg of lamivudine reference standards into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL of this compound and 600 µg/mL of lamivudine.

  • Working Standard Solution: From the standard stock solution, pipette out an appropriate volume and dilute with the mobile phase to obtain a concentration in the linear range (e.g., 5 µg/mL of this compound and 30 µg/mL of lamivudine).

  • Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of this compound and 300 mg of lamivudine into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking. Cool to room temperature and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range.

4. System Suitability

Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak areas of both analytes is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.

5. Validation Parameters

The following diagram illustrates the relationship between the core validation parameters as per ICH guidelines.

Validation Parameters Relationship method Analytical Method fitness Fitness for Purpose method->fitness accuracy Accuracy (Closeness to True Value) fitness->accuracy precision Precision (Agreement between Measurements) fitness->precision specificity Specificity (Analyte in Presence of Others) fitness->specificity linearity Linearity (Proportionality to Concentration) fitness->linearity robustness Robustness (Unaffected by Small Changes) fitness->robustness range_node Range (Interval of Acceptable Accuracy, Precision, Linearity) accuracy->range_node precision->accuracy precision->linearity precision->range_node specificity->accuracy specificity->precision linearity->range_node linearity->range_node lod LOD (Lowest Detectable Amount) linearity->lod loq LOQ (Lowest Quantifiable Amount) linearity->loq

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dolutegravir's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of dolutegravir.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] Its solubility is pH-dependent; it is practically insoluble in acidic environments (like 0.1 N HCl at pH 1.2) and remains only very slightly soluble even as the pH increases to 6.8 in a phosphate buffer.[2][3] The weakly acidic nature of this compound, with pKa values of 8.2 and 10.1, means it predominantly exists in an unionized form throughout the gastrointestinal tract, contributing to its poor solubility.[4]

Q2: What are the common consequences of this compound's low solubility in experimental settings?

A2: The low aqueous solubility of this compound can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions for in vitro assays.

  • Inaccurate and variable results in cell-based and biochemical assays due to drug precipitation.

  • Low and erratic oral bioavailability in preclinical animal studies.[5][6]

  • Challenges in developing oral dosage forms with consistent drug release and absorption.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several techniques have been successfully employed to improve the solubility and dissolution rate of this compound. These include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion.[5][6]

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[7][8]

  • Inclusion Complexation: Encapsulating this compound molecules within cyclodextrin cavities.[9]

  • Amorphous Salt Solid Dispersion (ASSD): Combining the benefits of amorphization and salt formation to improve physical stability and dissolution.[4]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems like nano-lipid carriers (NLCs).[10]

Troubleshooting Guides

Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution of this compound

Symptoms:

  • Visible particulate matter in the solution after attempting to dissolve this compound.

  • Inconsistent results in subsequent experiments using the prepared solution.

  • Low measured concentration of the filtered solution compared to the expected concentration.

Troubleshooting Steps:

  • Solvent Selection: Pure aqueous solutions are generally not suitable for preparing high-concentration stock solutions of this compound. This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[11] For experiments requiring a final aqueous solution, a common practice is to first dissolve this compound in a small amount of an organic solvent like DMF and then dilute it with the desired aqueous buffer.[11]

  • pH Adjustment: While this compound's solubility increases slightly with pH, it remains poorly soluble even at neutral pH.[2] Relying solely on pH adjustment of a simple aqueous buffer is unlikely to achieve high concentrations.

  • Use of Solubilizing Excipients: Consider the use of co-solvents or surfactants in your aqueous buffer to enhance solubility.

Issue 2: Poor and Variable Bioavailability in Animal Studies

Symptoms:

  • Low and inconsistent plasma concentrations of this compound after oral administration.

  • High inter-individual variability in pharmacokinetic parameters.

Troubleshooting Steps:

  • Formulation Enhancement: The most effective approach to address poor in vivo bioavailability is to utilize a solubility-enhancing formulation. Refer to the experimental protocols below for preparing solid dispersions, nanosuspensions, or other advanced formulations.

  • Solid Dispersion with Hydrophilic Polymers: Formulating this compound as a solid dispersion with polymers like Poloxamer 407, PEG 6000, or Soluplus has been shown to significantly improve its dissolution and bioavailability.[4][5][12]

  • Nanosuspension Technology: Preparing a nanosuspension of this compound can lead to a faster onset of action and increased dissolution rate.[7]

  • Amorphous Salt Solid Dispersion: This technique can enhance both solubility and permeability, leading to improved pharmacokinetic profiles.[4]

Quantitative Data Summary

The following tables summarize the quantitative improvements in this compound solubility and bioavailability achieved through various enhancement techniques.

Table 1: Enhancement of this compound Solubility

TechniquePolymer/ExcipientSolvent/MediumFold Increase in SolubilityReference
Amorphous Salt Solid Dispersion (ASSD)Soluplus®pH 6.8 Phosphate Buffer5.7[4]
This compound Free Acid Solid Dispersion (DFSD)Soluplus®pH 6.8 Phosphate Buffer4.54[4]
Solid DispersionSoluplusAqueous Solution-[13]
NanosuspensionPoloxamer 188WaterSignificant increase in saturation solubility[7]
Inclusion Complexationβ-CyclodextrinWater1 to 4

Note: The solubility of pure this compound is approximately 4.21 ± 0.05 μg/mL in aqueous solution.[13]

Table 2: Improvement in In Vitro Drug Release and In Vivo Bioavailability

TechniquePolymer/ExcipientKey FindingReference
Solid DispersionPoloxamer 407>95% drug release from solid dispersion vs. 11.40% for pure drug. Increased Cmax (14.56 μg/mL) compared to pure drug (3.45 μg/mL).[5]
Amorphous Salt Solid Dispersion (ASSD)Soluplus®2-fold higher drug release than pure form. 4.0-fold improvement in Cmax.[4]
This compound Free Acid Solid Dispersion (DFSD)Soluplus®1.5-fold higher drug release than pure form. 5.6-fold improvement in Cmax.[4]
Solid Dispersion (Fast Dissolving Tablets)PEG 600098.04±1.9 % drug release at 25 min.[12][14]
Inclusion Complexation (Immediate Release Tablets)β-Cyclodextrin with Sodium Starch Glycolate99.75% drug release at 45 min.[9]
Chitosan NanoparticlesChitosan80% drug release in 6 hours compared to 20 hours for the pure drug.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology described for preparing a solid dispersion of this compound with Poloxamer 407.[5][6]

Materials:

  • This compound (DTG)

  • Poloxamer 407 (P407)

  • Methanol (or other suitable solvent)

  • Rotary evaporator

  • Water bath

  • Desiccator

Procedure:

  • Accurately weigh this compound and Poloxamer 407 in a 1:1 weight ratio.

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath.

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in an airtight container.

Protocol 2: Preparation of this compound Nanosuspension by Solvent-Antisolvent Method

This protocol is adapted from the procedure for preparing this compound nanosuspensions.[7]

Materials:

  • This compound (DTG)

  • Poloxamer 188 (or another suitable stabilizer)

  • Methanol (solvent)

  • Deionized water (antisolvent)

  • Magnetic stirrer

  • High-speed homogenizer

  • Syringe

Procedure:

  • Prepare the organic phase by dissolving a weighed quantity of this compound in methanol.

  • Prepare the aqueous phase by dissolving a weighed quantity of Poloxamer 188 in deionized water.

  • Place the aqueous phase on a magnetic stirrer.

  • Slowly inject the organic phase into the aqueous phase using a syringe while continuously stirring.

  • Subject the resulting mixture to high-speed homogenization (e.g., 10,000 rpm) for a specified duration (e.g., 30 minutes) to form the nanosuspension.

  • The nanosuspension can then be used for further characterization or lyophilized for solid dosage form development.

Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method

This protocol is based on the methodology for preparing inclusion complexes of this compound with β-cyclodextrin.[9]

Materials:

  • This compound (DTG)

  • β-Cyclodextrin (β-CD)

  • Mortar and pestle

  • Water-methanol solution

  • Oven

Procedure:

  • Accurately weigh this compound and β-cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).[9]

  • Place the β-cyclodextrin in a mortar and add a small amount of a water-methanol solution to moisten the powder.

  • Triturate the moistened β-cyclodextrin to obtain a homogeneous paste.

  • Add the this compound to the paste and continue kneading for a specified time (e.g., 45-60 minutes).

  • If the mixture becomes too dry, add a few more drops of the water-methanol solution.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

Visualizations

experimental_workflow_solid_dispersion cluster_materials Starting Materials cluster_process Process cluster_product Final Product DTG This compound Dissolution Dissolve DTG and Polymer in Solvent DTG->Dissolution Polymer Hydrophilic Polymer (e.g., Poloxamer 407) Polymer->Dissolution Solvent Organic Solvent (e.g., Methanol) Solvent->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Solution Drying Vacuum Drying Evaporation->Drying Dry Film SolidDispersion This compound Solid Dispersion Drying->SolidDispersion Powder

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_nanosuspension cluster_phases Phase Preparation cluster_process Nanosuspension Formation cluster_product Final Product OrganicPhase This compound in Organic Solvent Injection Inject Organic Phase into Aqueous Phase OrganicPhase->Injection AqueousPhase Stabilizer in Aqueous Antisolvent AqueousPhase->Injection Homogenization High-Speed Homogenization Injection->Homogenization Crude Suspension Nanosuspension This compound Nanosuspension Homogenization->Nanosuspension

Caption: Workflow for Nanosuspension Preparation.

logical_relationship_solubility_enhancement cluster_problem Core Problem cluster_approaches Enhancement Approaches cluster_mechanisms Mechanisms of Action cluster_outcomes Desired Outcomes LowSolubility Low Aqueous Solubility of this compound (BCS Class II) SolidDispersion Solid Dispersion LowSolubility->SolidDispersion Nanosuspension Nanosuspension LowSolubility->Nanosuspension InclusionComplex Inclusion Complexation LowSolubility->InclusionComplex ASSD Amorphous Salt Solid Dispersion LowSolubility->ASSD Amorphization Amorphization & Molecular Dispersion SolidDispersion->Amorphization ParticleSize Particle Size Reduction & Increased Surface Area Nanosuspension->ParticleSize Encapsulation Molecular Encapsulation InclusionComplex->Encapsulation SaltAmorph Salt Formation & Amorphization ASSD->SaltAmorph ImprovedDissolution Increased Dissolution Rate Amorphization->ImprovedDissolution ParticleSize->ImprovedDissolution Encapsulation->ImprovedDissolution SaltAmorph->ImprovedDissolution EnhancedBioavailability Enhanced Bioavailability ImprovedDissolution->EnhancedBioavailability

Caption: Strategies to Overcome Low this compound Solubility.

References

Optimizing Dolutegravir Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dolutegravir dosage for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an integrase strand transfer inhibitor (INSTI). It works by binding to the active site of the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome.[1] By blocking this "strand transfer" step, this compound effectively halts the HIV replication cycle.[1]

Q2: What is a typical effective concentration (EC50) of this compound to use in vitro?

The EC50 of this compound can vary depending on the HIV strain and the cell line used. For wild-type HIV-1, the mean EC50 is approximately 0.51 nM in peripheral blood mononuclear cells (PBMCs) and ranges from 0.5 to 2.1 nM in MT-4 cells.[2][3][4] Against wild-type HIV-2, the mean EC50 values are slightly higher, around 1.9 to 2.6 nM.[5][6][7][8]

Q3: At what concentration does this compound become cytotoxic?

This compound generally exhibits low cytotoxicity in vitro. Studies have shown no cytotoxic effects in MAGIC-5A cultures at concentrations as high as 10,000 nM.[6][7] Another study indicated that this compound is not generally cytotoxic up to 8 µM in P19C5 cells.[9] However, it is always recommended to perform a cytotoxicity assay in the specific cell line being used for your experiments.

Q4: How do resistance mutations affect the in vitro dosage of this compound?

Certain mutations in the HIV integrase gene can confer resistance to this compound, requiring higher concentrations to achieve the same level of inhibition. For example, the R263K mutation can reduce this compound susceptibility by approximately 2-fold.[10] Combinations of mutations, particularly those involving the Q148 pathway, can lead to more significant resistance, with some combinations resulting in moderate (10- to 46-fold) to high-level (>5000-fold) resistance.[5][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in EC50/IC50 values Inconsistent cell density, variability in virus stock titer, presence of serum proteins that bind to the drug.Ensure consistent cell seeding density in all wells.[4][11] Titer virus stocks accurately before each experiment. Consider the effect of serum proteins, as this compound is highly protein-bound (~99%).[12][13] Assays can be performed in serum-free or reduced-serum conditions, but results may not be physiologically representative.
Apparent lack of this compound efficacy Use of a drug-resistant HIV strain, degradation of the drug, suboptimal assay conditions.Sequence the viral integrase gene to check for resistance mutations.[10] Prepare fresh stock solutions of this compound and store them properly. Optimize assay parameters such as incubation time and cell density.
Unexpected cytotoxicity Contamination of cell culture, incorrect drug concentration, inherent sensitivity of the cell line.Test for mycoplasma and other contaminants. Verify the concentration of your this compound stock solution. Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the CC50 in your specific cell line.
Low signal in luciferase reporter assay Low virus infectivity, suboptimal concentration of DEAE-dextran, insufficient incubation time.Use a higher multiplicity of infection (MOI). Optimize the concentration of DEAE-dextran, which enhances viral entry.[6][10] Ensure adequate incubation time (typically 48 hours) for reporter gene expression.[6]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Wild-Type HIV

VirusCell LineParameterValue (nM)Reference(s)
HIV-1PBMCsEC500.51[2]
HIV-1MT-4 cellsEC500.5 - 2.1[3][4]
HIV-1-IC502.7[2][4]
HIV-1 (clinical isolates)-EC500.02 - 2.14[4]
HIV-2 (Group A)Single-cycle assayEC501.9[5][6][7][8]
HIV-2 (Group B)Single-cycle assayEC502.6[5][6][7][8]
HIV-2-EC500.09 - 0.61[4]

Table 2: Fold Change in this compound EC50 for Resistant HIV-2 Mutants

Integrase Substitution(s)Fold Change in EC50Resistance LevelReference(s)
E92Q, Y143C, E92Q + Y143C, Q148R2- to 6-foldLow[5][7]
Q148K, E92Q + N155H, T97A + N155H, G140S + Q148R10- to 46-foldModerate[5][7]
T97A + Y143C>5000-foldHigh[5][7]

Experimental Protocols

Single-Cycle Infectivity Assay (Pseudovirus Assay)

This assay measures the ability of a drug to inhibit a single round of HIV infection using replication-defective pseudoviruses.

Detailed Methodology:

  • Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene) in 96-well plates at an optimized density and incubate overnight.[6][10]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Virus and Compound Incubation: Add the diluted this compound to the cells, followed by the addition of a predetermined amount of HIV-1 Env-pseudotyped virus. The amount of virus should be sufficient to yield a strong luciferase signal in the absence of the drug.

  • Infection: Incubate the plates for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.[6]

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no drug) and determine the EC50 value by non-linear regression analysis.

Spreading Infection Assay

This assay measures the ability of a drug to inhibit multiple rounds of HIV replication in susceptible cells.

Detailed Methodology:

  • Cell Preparation: Use a susceptible T-cell line, such as CEM-ss, or activated PBMCs.

  • Infection: Infect the cells with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI).

  • Compound Addition: After infection, wash the cells to remove the initial virus inoculum and resuspend them in culture medium containing serial dilutions of this compound.

  • Incubation: Culture the cells for several days (typically 5-7 days), allowing the virus to spread throughout the culture.

  • Virus Quantification: At the end of the incubation period, measure the amount of virus in the culture supernatant using a p24 ELISA assay.

  • Data Analysis: Determine the EC50 value by plotting the p24 concentration against the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the drug on cell viability.

Detailed Methodology:

  • Cell Seeding: Seed the desired cell line in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the cells for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14][15][16][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell control (no drug) and determine the 50% cytotoxic concentration (CC50).

Visualizations

Caption: this compound's mechanism of action in the HIV replication cycle.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dtg Prepare this compound Dilutions start->prepare_dtg infectivity_assay Single-Cycle Infectivity Assay seed_cells->infectivity_assay spreading_assay Spreading Infection Assay seed_cells->spreading_assay cytotoxicity_assay Cytotoxicity (MTT) Assay seed_cells->cytotoxicity_assay prepare_dtg->infectivity_assay prepare_dtg->spreading_assay prepare_dtg->cytotoxicity_assay luminescence Measure Luminescence infectivity_assay->luminescence p24_elisa Measure p24 Antigen spreading_assay->p24_elisa absorbance Measure Absorbance cytotoxicity_assay->absorbance ec50_calc Calculate EC50 luminescence->ec50_calc p24_elisa->ec50_calc cc50_calc Calculate CC50 absorbance->cc50_calc si_calc Determine Selectivity Index (SI = CC50/EC50) ec50_calc->si_calc cc50_calc->si_calc

Caption: General workflow for in vitro evaluation of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Unexpected Experimental Result high_variability High Result Variability? start->high_variability no_effect No Drug Effect? start->no_effect high_toxicity High Cytotoxicity? start->high_toxicity variability_causes Inconsistent Cells/Virus Serum Protein Binding high_variability->variability_causes Yes no_effect_causes Resistant Virus Drug Degradation no_effect->no_effect_causes Yes toxicity_causes Contamination Incorrect Concentration high_toxicity->toxicity_causes Yes variability_solutions Standardize Cell Seeding Titer Virus Consider Serum Effects variability_causes->variability_solutions no_effect_solutions Sequence Virus Prepare Fresh Drug no_effect_causes->no_effect_solutions toxicity_solutions Test for Contaminants Verify Concentration toxicity_causes->toxicity_solutions

Caption: A logical approach to troubleshooting in vitro this compound experiments.

References

Technical Support Center: Addressing Dolutegravir Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dolutegravir in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a powdered form?

A1: this compound, when stored as a solid, is stable for an extended period. For instance, when stored at -20°C, it is stable for at least four years.

Q2: What is the best solvent for preparing a this compound stock solution, and how should it be stored?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. It is recommended to prepare a concentrated stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for several months.

Q3: How stable is this compound in aqueous solutions, such as cell culture media?

A3: While specific long-term stability data in common cell culture media like RPMI-1640 or DMEM at 37°C is limited in publicly available literature, studies on its forced degradation provide some insights. This compound is known to be unstable in acidic and oxidative conditions.[1][2] In contrast, it shows stability in basic, thermal, and photolytic stress conditions.[1][2] Given that cell culture media are typically buffered to a physiological pH (around 7.4), degradation due to acidic conditions is less of a concern. However, the presence of various components in the media and the metabolic activity of cells could potentially contribute to its degradation over time. One study noted that they do not recommend storing aqueous solutions of this compound for more than one day.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is not recommended to subject this compound stock solutions to multiple freeze-thaw cycles. This can lead to the degradation of the compound and affect the accuracy and reproducibility of your experiments. It is best practice to prepare single-use aliquots.

Q5: What are the known degradation products of this compound, and are they biologically active?

A5: Forced degradation studies have identified several degradation products of this compound, particularly under acidic and oxidative stress.[1][2] One identified degradation product is N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide.[1] Importantly, studies have shown that these forced degradation products were found to be non-cytotoxic in in vitro assays using HepG2 cells.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or diminishing drug effect over time in long-term cultures. This compound degradation in the cell culture medium.1. Replenish this compound frequently: Change the culture medium and re-add fresh this compound every 24-48 hours. 2. Verify this compound concentration: If possible, use an analytical method like HPLC to measure the concentration of this compound in your culture supernatant over time to determine its actual stability under your specific experimental conditions. 3. Optimize storage of stock solutions: Ensure your stock solutions are stored in single-use aliquots at -20°C or -80°C and protected from light.
High variability between replicate experiments. Inconsistent this compound concentration due to improper handling or storage.1. Standardize stock solution preparation: Use a precise and consistent method for preparing your this compound stock solution. 2. Avoid repeated freeze-thaw cycles: Prepare and use single-use aliquots of your stock solution. 3. Ensure proper mixing: When adding this compound to the culture medium, ensure it is thoroughly mixed before adding to the cells.
Unexpected cellular effects or toxicity. 1. Formation of bioactive degradation products. 2. Off-target effects of this compound at high concentrations.1. Confirm this compound purity: Use a reliable source for your this compound and, if possible, verify its purity. 2. Perform dose-response experiments: Determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. 3. Include appropriate controls: Always include a vehicle control (e.g., DMSO) in your experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Cell Culture Media

This protocol provides a general framework. Specific parameters may need to be optimized for your particular HPLC system and experimental conditions.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable buffer components

  • Cell culture supernatant samples

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant at different time points.

    • Centrifuge the supernatant to remove any cells or debris.

    • If necessary, perform a protein precipitation step by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

    • Transfer the clear supernatant to an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 258 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Generate a standard curve by injecting known concentrations of this compound.

    • Inject the prepared cell culture supernatant samples.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key cellular pathways affected by this compound and a general experimental workflow for assessing its stability.

dolutegravir_signaling_pathways cluster_inflammation Inflammation cluster_calcium Calcium Signaling cluster_autophagy Autophagy DTG This compound NFkB NF-κB DTG->NFkB Inhibits IL6 IL-6 NFkB->IL6 Promotes IL8 IL-8 NFkB->IL8 Promotes DTG_Ca This compound Ca_channel Calcium Channels DTG_Ca->Ca_channel Modulates Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular Increases Apoptosis Apoptosis Ca_intracellular->Apoptosis Induces DTG_auto This compound Autophagy_process Autophagy DTG_auto->Autophagy_process Inhibits

Cellular pathways affected by this compound.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Prepare Cell Culture Media with this compound prep_stock->prep_media seed_cells Seed Cells add_media Add this compound-containing Media seed_cells->add_media incubate Incubate at 37°C, 5% CO₂ add_media->incubate collect_samples Collect Supernatant at Time Points (e.g., 0, 24, 48, 72h) incubate->collect_samples hplc_analysis Quantify this compound by HPLC collect_samples->hplc_analysis data_analysis Analyze Data and Determine Stability hplc_analysis->data_analysis

References

Technical Support Center: Optimizing Dolutegravir Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dolutegravir extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most suitable for this compound from plasma?

A1: The choice of extraction method for this compound from plasma depends on several factors, including the desired level of sample cleanup, sensitivity requirements, and available equipment. The most commonly employed methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Protein Precipitation (PPT) is a simple and rapid method, often used for high-throughput analysis.[1] It involves adding a precipitating agent like acetonitrile to the plasma sample to denature and remove proteins.[2][3]

  • Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup than PPT and is effective in removing interfering substances.[4] This method involves partitioning this compound between the aqueous plasma sample and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE) provides the cleanest extracts and is ideal for methods requiring high sensitivity.[5] It involves passing the sample through a solid sorbent that retains this compound, which is then eluted with a suitable solvent.

Q2: What are the common causes of low recovery for this compound during extraction?

A2: Low recovery of this compound can stem from several factors related to the chosen extraction method. For SPE, incomplete wetting of the sorbent, incorrect pH of the sample, or an inappropriate elution solvent can lead to poor recovery.[6] In LLE, the choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of this compound. For PPT, incomplete precipitation of proteins or co-precipitation of the analyte can result in lower recovery.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, can be a significant challenge in bioanalysis. To minimize matrix effects when analyzing this compound, consider the following:

  • Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can significantly reduce matrix components.

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from interfering compounds can mitigate matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for matrix effects.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.

Q4: What is the stability of this compound during sample preparation and storage?

A4: this compound is generally stable under various storage and sample processing conditions. Studies have shown that this compound in plasma is stable for multiple freeze-thaw cycles and for extended periods when stored at -20°C or below.[5] It is also stable in whole blood for at least 24 hours at room temperature.[7] However, prolonged exposure to certain conditions, such as high temperatures or strong light, may lead to degradation.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Sorbent bed not properly wetted before sample loading.[6]Ensure the sorbent is evenly wetted with the appropriate conditioning solvent before applying the sample.[6]
Sample pH is not optimal for retention.Adjust the sample pH to ensure this compound is in a state that promotes strong retention on the sorbent.
Elution solvent is too weak to desorb the analyte.[8]Increase the strength of the elution solvent or use a different solvent with a higher affinity for this compound.[8]
Insufficient elution volume.[8]Increase the volume of the elution solvent to ensure complete elution of the analyte.[8]
Poor Reproducibility Inconsistent flow rate during sample loading or elution.Use a vacuum manifold or automated SPE system to maintain a consistent flow rate.
Sorbent bed drying out before sample application.Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.
Variability in sample matrix.Implement a more rigorous sample pre-treatment step to normalize the matrix.
High Matrix Effects Inadequate removal of interfering compounds.Optimize the wash steps with a solvent that removes interferences without eluting this compound.
Co-elution of matrix components with the analyte.Modify the elution solvent or chromatographic conditions to achieve better separation.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Incorrect pH of the aqueous phase.[9]Adjust the pH of the plasma sample to ensure this compound is in its neutral form for efficient partitioning into the organic solvent.[9]
Inappropriate extraction solvent.[9]Select an organic solvent with optimal polarity and solubility characteristics for this compound.[9] Consider using a solvent mixture to fine-tune the extraction properties.
Insufficient mixing of the two phases.Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to facilitate efficient partitioning.
Analyte volatility leading to loss during solvent evaporation.[10]Use a gentle evaporation method (e.g., nitrogen stream at a controlled temperature) and avoid complete dryness if possible.[10]
Emulsion Formation High concentration of lipids or proteins in the sample.[11]Centrifuge the sample at a higher speed and for a longer duration. Add salt to the aqueous phase to "salt out" the organic phase.[11] Gently swirl instead of vigorous shaking to minimize emulsion formation.[11]
Poor Reproducibility Inconsistent phase separation.Allow sufficient time for the phases to separate completely. Use a phase separation filter paper if available.
Variability in solvent volumes.Use calibrated pipettes for accurate measurement of aqueous and organic phases.
Protein Precipitation (PPT) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Incomplete protein precipitation.Ensure the correct ratio of precipitating solvent to plasma is used (typically 3:1 or 4:1). Vortex the mixture thoroughly.
Co-precipitation of this compound with proteins.Optimize the type of precipitating solvent (e.g., acetonitrile, methanol) and the precipitation conditions (e.g., temperature).
Analyte loss during centrifugation.Ensure the supernatant is carefully collected without disturbing the protein pellet.
Clogged LC Column Incomplete removal of precipitated proteins.Centrifuge the samples at a high speed for an adequate duration to ensure a compact protein pellet. Consider using a filter vial or syringe filter before injection.
High Matrix Effects Insufficient removal of endogenous components.While PPT is a cruder cleanup method, optimizing the precipitating solvent can sometimes improve the removal of certain interferences. For cleaner samples, consider switching to LLE or SPE.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for this compound extraction.

Table 1: Liquid Chromatography Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column C18 (2.1 x 50 mm)C18 (4.6 x 150 mm)C8 (4.6 x 250 mm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40)[3]Acetonitrile:Phosphate Buffer (pH 3.0) and Methanol (30:70)[3]Methanol:0.1% Trifluoroacetic acid in water (gradient)
Flow Rate 0.25 mL/min[3]1.0 mL/min1.0 mL/min
Detection UV at 260 nm[3]UV at 260 nmUV at 240 nm
Retention Time ~3.18 min[3]~11.5 min[3]Not specified

Table 2: Performance Characteristics of this compound Extraction Methods

Parameter Protein Precipitation (Plasma) Liquid-Liquid Extraction (Plasma) Solid-Phase Extraction (Hair)
Linearity Range 5 - 10,000 ng/mL[1]101.90 - 7004.49 ng/mL[4]5 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]101.90 ng/mL[4]5 pg/mL
Recovery Not explicitly stated, but process efficiency was 95.2% to 99.2%59.21%[4]65.2% - 71.8%[12]
Matrix Effect Not explicitly statedNot explicitly stated98.2% - 101.7%[12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound from Human Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Precipitation:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (containing the internal standard, if used).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube or a well plate.

  • Analysis:

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase before injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
  • Sample Preparation:

    • Pipette 200 µL of plasma into a glass tube.

    • Add the internal standard solution.

  • pH Adjustment:

    • Add 50 µL of a suitable buffer (e.g., ammonium acetate) to adjust the pH of the plasma sample to ensure this compound is in its neutral form.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex the mixture for 5 minutes to facilitate extraction.

  • Phase Separation:

    • Centrifuge the tubes at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of a weak acid (e.g., 2% formic acid in water).

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a specific volume of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add_solvent Add Precipitating Solvent ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_analyze Analyze ppt_supernatant->ppt_analyze lle_start Plasma Sample lle_add_solvent Add Organic Solvent lle_start->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_collect_organic Collect Organic Layer lle_centrifuge->lle_collect_organic lle_evaporate Evaporate lle_collect_organic->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_analyze Analyze lle_reconstitute->lle_analyze spe_start Plasma Sample spe_load Load Sample spe_start->spe_load spe_condition Condition Cartridge spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evaporate Evaporate spe_elute->spe_evaporate spe_reconstitute Reconstitute spe_evaporate->spe_reconstitute spe_analyze Analyze spe_reconstitute->spe_analyze

Caption: Experimental Workflows for this compound Extraction Methods.

troubleshooting_decision_tree start Low Recovery Issue check_method Which extraction method? start->check_method spe_issue SPE Issue check_method->spe_issue SPE lle_issue LLE Issue check_method->lle_issue LLE ppt_issue PPT Issue check_method->ppt_issue PPT spe_cause1 Improper Wetting? spe_issue->spe_cause1 lle_cause1 Incorrect pH? lle_issue->lle_cause1 ppt_cause1 Incomplete Precipitation? ppt_issue->ppt_cause1 spe_solution1 Ensure proper conditioning. spe_cause1->spe_solution1 Yes spe_cause2 Incorrect pH? spe_cause1->spe_cause2 No spe_solution2 Adjust sample pH. spe_cause2->spe_solution2 Yes spe_cause3 Weak Elution Solvent? spe_cause2->spe_cause3 No spe_solution3 Increase solvent strength. spe_cause3->spe_solution3 Yes lle_solution1 Adjust aqueous phase pH. lle_cause1->lle_solution1 Yes lle_cause2 Wrong Solvent? lle_cause1->lle_cause2 No lle_solution2 Optimize extraction solvent. lle_cause2->lle_solution2 Yes lle_cause3 Emulsion? lle_cause2->lle_cause3 No lle_solution3 Centrifuge longer/add salt. lle_cause3->lle_solution3 Yes ppt_solution1 Check solvent:plasma ratio. ppt_cause1->ppt_solution1 Yes ppt_cause2 Co-precipitation? ppt_cause1->ppt_cause2 No ppt_solution2 Optimize solvent/conditions. ppt_cause2->ppt_solution2 Yes

Caption: Troubleshooting Decision Tree for Low Recovery.

extraction_choice start Choosing an Extraction Method for this compound sensitivity Required Sensitivity? start->sensitivity throughput Required Throughput? sensitivity->throughput High cleanup Required Sample Cleanup? sensitivity->cleanup Low to Moderate spe Solid-Phase Extraction (SPE) sensitivity->spe Very High lle Liquid-Liquid Extraction (LLE) throughput->lle Moderate ppt Protein Precipitation (PPT) throughput->ppt High cleanup->spe High cleanup->lle Moderate

Caption: Factors Influencing the Choice of Extraction Method.

References

Technical Support Center: Enhancing Dolutegravir Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dolutegravir using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for analyzing this compound in plasma?

A1: The most frequently cited and straightforward method for preparing plasma samples for this compound analysis is protein precipitation.[1] This technique involves adding a solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[1] A stable, isotopically labeled internal standard of this compound is often added to the acetonitrile to ensure accurate quantification.[1] Following precipitation, the sample is centrifuged, and the supernatant is collected for analysis.[1] For some applications, a dilution step may be performed on the supernatant before injection into the LC-MS/MS system.[1]

Q2: I am observing significant matrix effects in my analysis. What steps can I take to minimize them?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalytical mass spectrometry. To mitigate these effects in this compound analysis, consider the following strategies:

  • Optimize Sample Preparation: While protein precipitation is common, solid-phase extraction (SPE) can provide a cleaner sample extract, thereby reducing matrix components.[2]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from endogenous plasma components. This can be achieved by optimizing the mobile phase composition and gradient.[3]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C,d₅-DTG) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[4]

  • Evaluate Different Lots of Matrix: Assess matrix effects across multiple lots of the biological matrix (e.g., plasma from different donors) to ensure the robustness of your method.[4]

Studies have reported matrix effects for this compound in plasma ranging from 101% to 108%, and in breast milk from 78.2% to 99.3%, indicating that the degree of matrix effect can vary depending on the biological sample type.[3]

Q3: What are the typical LC-MS/MS parameters for sensitive this compound detection?

A3: For sensitive detection of this compound, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. The multiple reaction monitoring (MRM) mode is employed for quantification. Typical precursor-to-product ion transitions monitored are m/z 420.1 → 136.0 for this compound and m/z 428.1 → 283.1 for its stable isotope-labeled internal standard.[1] Optimization of mass spectrometer settings such as declustering potential (DP), collision energy (CE), and source parameters (e.g., temperature, gas flows) is crucial for maximizing signal intensity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient sample extraction.Optimize the extraction solvent. A mixture of 50:50 methanol:acetonitrile with 2% formic acid has been shown to provide high extraction efficiency for this compound from hair samples.[4] For plasma, ensure complete protein precipitation by using an adequate volume of acetonitrile.[1]
Suboptimal mass spectrometer settings.Perform a compound optimization by directly infusing a this compound standard to determine the optimal precursor and product ions, as well as parameters like declustering potential and collision energy.[1]
Inappropriate mobile phase composition.The mobile phase should be compatible with ESI. A common mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][3]
High Background Noise Contaminated solvents, reagents, or consumables.Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure that all vials, tubes, and filters are clean and free from contaminants that could interfere with the analysis.[5]
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler. This may include strong organic solvents to effectively remove any residual this compound.
Poor Peak Shape Incompatible injection solvent with the mobile phase.The composition of the solvent used to reconstitute the dried extract should be similar to the initial mobile phase conditions to prevent peak distortion.
Column degradation.Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, consider replacing the column.
Inconsistent Results / Poor Reproducibility Instability of this compound in the sample matrix.This compound has been shown to be stable in plasma for at least 72 hours at room temperature and through three freeze-thaw cycles.[3] However, exposure to sunlight can cause degradation, so samples should be protected from light.[4]
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and consistent timing of incubation and centrifugation steps.

Experimental Protocols

Plasma Sample Preparation via Protein Precipitation

This protocol is adapted from a method for this compound quantification in human plasma.[1]

Materials:

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • This compound stable isotope-labeled internal standard (DTG-IS)

  • 0.1% Formic acid in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 20 µL aliquot of plasma in a microcentrifuge tube, add 120 µL of acetonitrile containing the DTG-IS at a concentration of 10 ng/mL.

  • Vortex the mixture for 2 minutes at 1500 rpm to precipitate the proteins.

  • Centrifuge the sample at 2655 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer a 20 µL aliquot of the supernatant to a new tube.

  • Add 120 µL of 0.1% formic acid in water to the supernatant.

  • Mix well and inject a 5 µL aliquot onto the LC-MS/MS system.

Liquid Chromatography Method

This method is suitable for the separation of this compound from plasma extracts.[1]

Instrumentation:

  • HPLC system

  • XBridge C18 analytical column (3.5 µm, 50 x 2.1 mm)

Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.475 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Run Time: 1.5 minutes (isocratic).

Mass Spectrometry Parameters

These are typical parameters for a triple quadrupole mass spectrometer for this compound detection.[1]

MS Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 420.1 → 136.0

    • This compound-IS: m/z 428.1 → 283.1

  • Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 25 psi

  • Collision Gas: High

  • Declustering Potential (DP): 186 V

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for this compound quantification.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
Human Plasma5 - 10,0005[1]
Human Plasma100 - 10,000100[3]
Human Plasma28.44 - 7054.3728.44[6][7]
Human Plasma30 - 750030[2]
Breast Milk0.5 - 1,0000.5[3]
Hair (pg/mL extract)5 - 10,0005[4]

Table 2: Accuracy and Precision Data

Matrix QC Level Accuracy (% Deviation or % Bias) Precision (% CV) Reference
Human PlasmaLow, Mid, High≤ 6.5% deviation≤ 9.1%[1]
Human PlasmaLLOQ, Low, Mid, High-10.6% to -5.37% (Inter-assay)2.73% to 3.41% (Inter-assay)[3]
Breast MilkLLOQ, Low, Mid, High-5.63% to 7.49% (Inter-assay)4.24% to 12.4% (Inter-assay)[3]
HairLow, Mid, Highwithin ± 6.5% (Inter-assay)≤ 10.3% (Inter-assay)[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample (20 µL) Add_ACN_IS Add Acetonitrile with Internal Standard (120 µL) Plasma->Add_ACN_IS Vortex Vortex (2 min) Add_ACN_IS->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Supernatant Collect Supernatant (20 µL) Centrifuge->Supernatant Dilute Dilute with 0.1% Formic Acid (120 µL) Supernatant->Dilute Final_Sample Final Sample for Injection Dilute->Final_Sample LC_System LC System (C18 Column) Final_Sample->LC_System MS_System Mass Spectrometer (Positive ESI, MRM) LC_System->MS_System Data_Acquisition Data Acquisition MS_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Workflow for this compound Analysis in Plasma.

Troubleshooting_Logic Start Poor Signal Detected? Check_MS Verify MS Tuning & Parameters Start->Check_MS Yes Resolved Issue Resolved Start->Resolved No Check_Sample_Prep Review Sample Preparation Check_MS->Check_Sample_Prep Parameters OK Check_MS->Resolved Tuning Required Check_LC Examine LC Conditions Check_Sample_Prep->Check_LC Protocol Followed Check_Sample_Prep->Resolved Error in Prep Check_LC->Resolved LC Issue Found Unresolved Issue Persists Check_LC->Unresolved Conditions OK Contact_Support Contact Technical Support Unresolved->Contact_Support

Caption: Troubleshooting Logic for Low Signal Intensity.

References

Dolutegravir Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of dolutegravir.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials for this compound synthesis include (R)-3-amino-1-butanol and maltol.[1][2] One practical synthesis route starts with (R)-3-amino-1-butanol and involves a four-step process to form a key bicyclic amine fragment.[1] Another established method begins with the readily available material maltol.[2]

Q2: What are the key reaction steps in this compound synthesis?

A2: The synthesis of this compound involves several key reaction steps, including N-acylation, N-alkylation, intramolecular transacetalization to form the bicyclic amine, followed by a 1,4-addition with an enol ether and a regioselective cyclization to construct the pyridone ring.[1] The final step typically involves the introduction of the 2,4-difluorobenzylamine group.[1] Continuous flow synthesis approaches have also been developed to streamline the manufacturing process.[3]

Q3: What are some of the major impurities that can form during this compound synthesis?

A3: Several impurities can arise during the synthesis of this compound. These include the enantiomer (4S, 12aR), Impurity B, and Ethoxy acetamide.[4][5][6] The formation of these impurities is a significant consideration in process development for producing chemically pure this compound.[4][7] Six major impurities were identified during the development of this compound, which can be monitored using HPLC and LC-MS analysis.[7][8]

Q4: What methods are typically used for the purification of this compound?

A4: Purification of this compound is commonly achieved through crystallization.[9] This can be done by dissolving the crude product in a suitable solvent or solvent mixture (such as methanol, ethanol, ethyl acetate, methylene chloride, or water) and then inducing precipitation by cooling or adding an anti-solvent.[9] Other methods include washing the crude product with solvents like ethyl acetate to remove impurities.[10] For highly pure material, preparative HPLC can be employed.[10]

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound is typically assessed using high-performance liquid chromatography (HPLC).[11][12][13] Reversed-phase HPLC methods are common, often utilizing a C18 or C8 column.[11][14] The mobile phase often consists of a mixture of acetonitrile and water or a buffer solution, and detection is usually performed using a UV detector at wavelengths around 254-260 nm.[11][13][15] High-performance thin-layer chromatography (HPTLC) and Ultra-Performance Liquid Chromatography (UPLC) are also used for quantitative analysis.[11][12] Chiral HPLC methods have been developed to quantify optical isomers.[16][17][18]

Troubleshooting Guides

Synthesis
Issue Potential Cause Suggested Solution
Low yield in the condensation reaction to form the enol ether. Incomplete reaction or side reactions.The reaction can be performed in a distillation apparatus to directly distill the product, which can result in a higher yield.[10]
Incomplete conversion during amide coupling. Insufficient activation of the carboxylic acid.Ensure an adequate amount of coupling reagent is used. For instance, when using 1,1'-carbonyldiimidazole (CDI), using less than 1.7 equivalents may lead to incomplete conversion.[10]
Formation of byproducts during cyclization. Lack of regioselectivity.The regioselective cyclization to form the pyridone ring can be carefully optimized.[10] Using specific reagents like MgBr₂ can promote the desired cyclization.[19]
Difficulty in isolating polar intermediates. High polarity of the compound leads to poor extraction with common organic solvents.Continuous extraction can be employed. For highly polar intermediates, a Kutscher-Steudel apparatus can be used for continuous extraction with a suitable solvent like ethyl acetate over an extended period (e.g., 72 hours).[10]
Purification
Issue Potential Cause Suggested Solution
Presence of impurities after crystallization. Impurities co-crystallize with the product.A simple one-pot procedure of saponification followed by acidification can be effective. Impurities may remain in the organic phase while the desired acid precipitates from the aqueous phase.[10]
Product loss during washing steps. The product has some solubility in the washing solvent.Minimize the volume of the washing solvent or select a solvent in which the product has very low solubility. It may be preferable to proceed with the crude material to the next step if purification by washing leads to significant loss.[10]
Amorphous material obtained instead of crystalline solid. The crystallization process is too rapid or the solvent system is not optimal.Stirring a supersaturated solution of the sample in a solvent (crystal slurry method) can promote the formation of the desired crystalline form.[20] The choice of solvent and cooling rate are critical parameters to control.
Unstable crystalline form. The obtained crystalline form is not the most thermodynamically stable one.Different crystalline forms (polymorphs) can be obtained by using different solvent systems for crystallization. For instance, stirring the sodium salt in water can lead to the formation of a stable crystalline form.[20]

Experimental Protocols

Key Experiment: One-Pot Synthesis of Carboxylic Acid Intermediate

This protocol describes a one-pot procedure for the synthesis of a key carboxylic acid intermediate in the this compound synthesis pathway, involving a 1,4-addition, regioselective cyclization, and saponification.[10]

Materials:

  • Bicyclic amine

  • Enol ether

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Dichloromethane (DCM)

  • 1N Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Perform a 1,4-addition of the bicyclic amine to the enol ether in a suitable solvent like DCM.

  • Follow this with a MgBr₂-mediated regioselective cyclization.

  • After the reaction is complete, add aqueous 1N NaOH to the DCM extract of the resulting ester.

  • Stir the two-phase mixture overnight to ensure complete saponification of the ester to the corresponding carboxylic acid.

  • Separate the aqueous phase. Impurities will preferentially stay in the organic phase.

  • Acidify the aqueous phase with HCl to precipitate the pure carboxylic acid.

  • Filter the precipitate and dry to obtain the colorless solid product.

Signaling Pathways and Experimental Workflows

This compound Synthesis Workflow

Dolutegravir_Synthesis_Workflow A Bicyclic Amine Formation B 1,4-Addition with Enol Ether A->B Key Intermediate C Regioselective Cyclization B->C Cyclization Precursor D Amide Coupling with 2,4-Difluorobenzylamine C->D Carboxylic Acid Intermediate E This compound D->E Final Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Purity

Purity_Troubleshooting_Workflow Start Low Product Purity (Post-Crystallization) CheckImpurityProfile Analyze Impurity Profile (HPLC, LC-MS) Start->CheckImpurityProfile KnownImpurity Known Impurity? CheckImpurityProfile->KnownImpurity OptimizeReaction Optimize Reaction Conditions (Temp, Reagents) KnownImpurity->OptimizeReaction Yes UnknownImpurity Isolate and Characterize Unknown Impurity KnownImpurity->UnknownImpurity No Recrystallize Recrystallize with Different Solvent System OptimizeReaction->Recrystallize Chromatography Purify by Preparative Chromatography Recrystallize->Chromatography If purity still low End Pure Product Recrystallize->End Chromatography->End UnknownImpurity->OptimizeReaction

Caption: A logical workflow for troubleshooting low purity issues.

References

Validation & Comparative

Dolutegravir vs. Raltegravir: A Comparative Analysis for Treatment-Naive HIV-1 Patients

Author: BenchChem Technical Support Team. Date: November 2025

A significant body of clinical evidence has established the roles of integrase strand transfer inhibitors (INSTIs) in the management of HIV-1 infection. Among these, dolutegravir (DTG) and raltegravir (RAL) have been extensively studied, particularly in treatment-naive patient populations. This guide provides a detailed comparison of their clinical performance, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.

Efficacy in Treatment-Naive Adults

The cornerstone of comparison between this compound and raltegravir in treatment-naive individuals is the SPRING-2 (ING113086) study, a phase 3, randomized, double-blind, active-controlled, non-inferiority trial.[1][2][3] This study evaluated the efficacy and safety of once-daily this compound versus twice-daily raltegravir, each administered with an investigator-selected nucleoside reverse transcriptase inhibitor (NRTI) backbone of either abacavir/lamivudine or tenofovir/emtricitabine.[4][5]

Table 1: Virologic Response in the SPRING-2 Trial

EndpointThis compound (50 mg once daily) + NRTIRaltegravir (400 mg twice daily) + NRTIAdjusted Difference (95% CI)
Week 48
HIV-1 RNA <50 copies/mL (Snapshot)88% (361/411)85% (351/411)2.5% (-2.2 to 7.1)
Week 96
HIV-1 RNA <50 copies/mL (Snapshot)81% (332/411)76% (314/411)4.5% (-1.1 to 10.0)

Data sourced from the SPRING-2 trial.[1][3]

At 48 weeks, this compound was non-inferior to raltegravir, with 88% of patients in the this compound arm achieving an HIV-1 RNA level below 50 copies per mL, compared to 85% in the raltegravir arm.[3][4][6] The non-inferiority was maintained at 96 weeks, with 81% of this compound recipients and 76% of raltegravir recipients maintaining virologic suppression.[1]

Immunologic Response and Other Efficacy Measures

Both regimens demonstrated robust and comparable immunologic recovery.

Table 2: Immunologic and Other Outcomes in the SPRING-2 Trial

EndpointThis compound + NRTIRaltegravir + NRTI
Week 48
Median CD4+ cell count increase (cells/µL)230230
Week 96
Median CD4+ cell count increase (cells/µL)276264

Data sourced from the SPRING-2 trial.[1][3]

Safety and Tolerability Profile

The safety and tolerability of both drugs were similar throughout the 96 weeks of the SPRING-2 study.

Table 3: Key Safety Findings in the SPRING-2 Trial (at 48 weeks)

Adverse Event CategoryThis compound + NRTIRaltegravir + NRTI
Most Common Adverse Events
Nausea14%13%
Headache12%12%
Nasopharyngitis11%12%
Diarrhea11%11%
Discontinuations
Discontinuation due to adverse events2%2%
Serious Adverse Events
Drug-related serious adverse events<1%1%

Data sourced from the SPRING-2 trial.[3][6]

Discontinuation rates due to adverse events were low and identical in both arms at 2%.[3][4]

Resistance Profile

A critical advantage observed for this compound was its high barrier to resistance. In the SPRING-2 trial, through 96 weeks, no treatment-emergent resistance to either the integrase inhibitor or the NRTI backbone was detected in patients experiencing virologic failure in the this compound group.[1] In contrast, among those with virologic failure in the raltegravir group, there was evidence of treatment-emergent resistance to both integrase inhibitors and NRTIs.[3]

Experimental Protocols

SPRING-2 Study Design

The SPRING-2 trial was a phase 3, randomized, double-blind, double-dummy, active-controlled, non-inferiority study conducted at 100 sites across Canada, the USA, Australia, and Europe.[3][4][6]

  • Participants: Treatment-naive adults (≥18 years old) with HIV-1 infection and a plasma HIV-1 RNA concentration of 1000 copies per mL or more.[1][2]

  • Randomization: Patients were randomized 1:1 to receive either this compound 50 mg once daily or raltegravir 400 mg twice daily.[2]

  • Blinding: The study was double-blind, with patients in the this compound arm also receiving a placebo for raltegravir and vice-versa to maintain blinding.[2]

  • Backbone Therapy: All participants also received an investigator-selected, co-formulated NRTI backbone of either tenofovir/emtricitabine or abacavir/lamivudine.[4]

  • Primary Endpoint: The primary endpoint was the proportion of patients with an HIV-1 RNA level of less than 50 copies per mL at week 48.[3][4]

  • Secondary Endpoints: Secondary endpoints included the change from baseline in CD4+ cell counts, the incidence and severity of adverse events, and the development of genotypic or phenotypic resistance.[1][7]

Visualizing the Clinical Trial Workflow

SPRING2_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_followup Follow-up & Analysis P Treatment-Naive HIV-1 Patients (HIV-1 RNA ≥ 1000 copies/mL) DTG_arm This compound 50 mg QD + NRTI Backbone + Raltegravir Placebo P->DTG_arm Randomization RAL_arm Raltegravir 400 mg BID + NRTI Backbone + this compound Placebo P->RAL_arm Randomization W48 Week 48 Analysis (Primary Endpoint) DTG_arm->W48 RAL_arm->W48 W96 Week 96 Analysis W48->W96

Caption: Workflow of the SPRING-2 Clinical Trial.

Logical Comparison of this compound and Raltegravir

Drug_Comparison cluster_efficacy Efficacy cluster_dosing Dosing cluster_resistance Resistance Barrier cluster_safety Safety & Tolerability DTG This compound Efficacy_48 Non-inferior at Week 48 DTG->Efficacy_48 Efficacy_96 Non-inferior at Week 96 DTG->Efficacy_96 Dosing_DTG Once Daily DTG->Dosing_DTG Resistance_DTG High (No emergent resistance in SPRING-2) DTG->Resistance_DTG Safety Similar Profile DTG->Safety RAL Raltegravir RAL->Efficacy_48 RAL->Efficacy_96 Dosing_RAL Twice Daily RAL->Dosing_RAL Resistance_RAL Lower (Emergent resistance observed in SPRING-2) RAL->Resistance_RAL RAL->Safety

Caption: Key Comparison Points: this compound vs. Raltegravir.

Conclusion

In treatment-naive HIV-1 infected adults, this compound administered once daily is non-inferior to twice-daily raltegravir in achieving and maintaining virologic suppression through 96 weeks, with both regimens demonstrating comparable and robust immunologic recovery and similar safety and tolerability profiles.[1] A key differentiating factor is the higher genetic barrier to resistance observed with this compound, as evidenced by the absence of treatment-emergent resistance in virologic failures within the SPRING-2 trial.[1][3] The convenience of a once-daily dosing schedule for this compound also presents a potential advantage in clinical practice.[4] These findings position this compound as a highly effective and durable option for first-line antiretroviral therapy.

References

A Comparative Analysis of Dolutegravir and Bictegravir: Unraveling the Mechanisms of Two Leading HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms, comparative efficacy, and resistance profiles of dolutegravir and bictegravir, two prominent second-generation integrase strand transfer inhibitors (INSTIs) at the forefront of antiretroviral therapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data to facilitate a nuanced understanding of these critical antiretroviral agents.

Mechanism of Action: Targeting the Final Step of Viral Integration

Both this compound (DTG) and bictegravir (BIC) are potent inhibitors of the HIV-1 integrase (IN) enzyme, a crucial component for viral replication. They specifically target the strand transfer step of proviral DNA integration into the host cell's genome. By binding to the active site of the integrase-viral DNA complex, known as the intasome, these drugs effectively block the covalent ligation of the viral DNA ends to the host chromatin. This inhibition prevents the establishment of a stable, integrated provirus, thereby halting the viral life cycle.

The core mechanism involves the chelation of two essential magnesium ions (Mg2+) within the integrase active site. This interaction displaces the reactive 3'-hydroxyl groups of the processed viral DNA, preventing the nucleophilic attack on the phosphodiester backbone of the host DNA.

While sharing a common mechanism, subtle structural differences between this compound and bictegravir contribute to variations in their binding kinetics and resistance profiles. Notably, bictegravir exhibits a significantly longer dissociation half-life from the integrase-DNA complex compared to this compound. This prolonged residence time is thought to contribute to its high barrier to resistance.

Quantitative Performance Analysis

The following tables summarize key quantitative data comparing the in vitro and clinical performance of this compound and bictegravir.

Table 1: Comparative Dissociation Half-life from HIV-1 Integrase-DNA Complex

CompoundWild-Type IN t1/2 (hours)G140S+Q148H Mutant IN t1/2 (hours)
Bictegravir 1635.7
This compound 961.9

Data sourced from in vitro scintillation proximity assays.

Table 2: Comparative Antiviral Activity (IC50/EC50) Against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainBictegravir (nM)This compound (nM)Fold Change (BIC vs. DTG)
Wild-Type 0.4 - 2.50.5 - 2.6~1
T97A 1.31.01.3
G140S + Q148H 3.03.20.9
E138K + G140S + Q148R 12.025.00.5
N155H 1.0 - 2.31.3 - 6.3~0.3 - 0.8
Y143R 1.2Data not consistently reported-

IC50/EC50 values are compiled from various in vitro studies and may vary depending on the specific assay conditions and cell types used.

Table 3: Clinical Efficacy in Treatment-Naïve Adults (48-Week Data from Phase 3 Trials)

StudyRegimenVirologic Suppression (HIV-1 RNA <50 copies/mL)
GS-US-380-1489Bictegravir/FTC/TAF92.4%
This compound/ABC/3TC93.0%
GS-US-380-1490Bictegravir/FTC/TAF89.4%
This compound + FTC/TAF92.9%

FTC = Emtricitabine, TAF = Tenofovir Alafenamide, ABC = Abacavir, 3TC = Lamivudine.

Resistance Profiles

Both this compound and bictegravir exhibit a high genetic barrier to resistance. Resistance development in treatment-naïve patients is rare for both drugs. However, certain integrase resistance-associated mutations (RAMs), often selected for by first-generation INSTIs, can confer reduced susceptibility.

Key resistance pathways for this compound include mutations at positions R263K, G118R, and pathways involving Q148 in combination with other mutations. Bictegravir has shown in vitro activity against many this compound-resistant strains, although high-level resistance can emerge through complex mutation patterns, particularly involving the G140 and Q148 residues. The longer dissociation half-life of bictegravir is hypothesized to contribute to its enhanced resilience against resistance mutations.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (IC50 Determination)

This biochemical assay quantifies the ability of an inhibitor to block the strand transfer step of HIV-1 integration in vitro.

Methodology:

  • Substrate Preparation: A 5'-biotinylated oligonucleotide mimicking the U5 end of the HIV-1 long terminal repeat (LTR) is annealed to its complementary strand. This serves as the donor substrate (DS). A second, unlabeled oligonucleotide duplex serves as the target DNA.

  • Reaction Setup: Recombinant HIV-1 integrase enzyme is incubated with the biotinylated donor substrate in a reaction buffer containing a divalent cation (typically Mg2+ or Mn2+).

  • Inhibitor Addition: Serial dilutions of the test compound (this compound or bictegravir) are added to the reaction mixture and incubated to allow for binding to the integrase-DNA complex.

  • Strand Transfer Initiation: The target DNA is added to initiate the strand transfer reaction.

  • Capture and Detection: The reaction products, which now consist of the biotinylated donor DNA covalently linked to the target DNA, are captured on a streptavidin-coated plate. The integrated DNA is then detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal upon addition of a substrate.

  • Data Analysis: The signal intensity is measured, and the concentration of inhibitor that reduces the strand transfer activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Single-Round HIV-1 Replication Assay (EC50 Determination)

This cell-based assay measures the antiviral activity of a compound by quantifying its ability to inhibit a single cycle of HIV-1 replication.

Methodology:

  • Virus Production: Vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid that has a deletion in the env gene and a second plasmid expressing the VSV-G envelope protein. These viral particles are capable of a single round of infection in a broad range of cell types.

  • Cell Culture and Infection: Target cells (e.g., TZM-bl cells, which contain an LTR-driven luciferase reporter gene) are seeded in 96-well plates. The cells are then infected with the VSV-G pseudotyped HIV-1 in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for reverse transcription, integration (in the absence of an effective inhibitor), and expression of the reporter gene.

  • Quantification of Viral Replication: Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured. The light output is directly proportional to the level of viral replication.

  • Data Analysis: The effective concentration of the inhibitor that reduces viral replication by 50% (EC50) is determined by plotting the reporter activity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Dissociation Half-life Assay

This assay measures the stability of the inhibitor-integrase-DNA complex.

Methodology:

  • Complex Formation: Recombinant HIV-1 integrase is incubated with a radiolabeled or biotinylated viral DNA substrate to form the intasome complex. The test inhibitor (this compound or bictegravir) is then added to allow for binding.

  • Dissociation Initiation: A large excess of a non-radiolabeled, potent "chaser" INSTI is added to the reaction. This chaser binds to any integrase that dissociates from the initial complex, preventing re-association of the test inhibitor.

  • Time-Course Measurement: At various time points, the amount of inhibitor still bound to the integrase-DNA complex is measured. For radiolabeled inhibitors, this can be done using a scintillation proximity assay. For biotinylated DNA, a filter-binding assay can be used to separate the complex from the unbound inhibitor.

  • Data Analysis: The amount of bound inhibitor over time is plotted, and the data are fitted to a first-order exponential decay curve to determine the dissociation rate constant (koff). The dissociation half-life (t1/2) is then calculated using the equation: t1/2 = ln(2)/koff.

Visualizing the Mechanism and Experimental Workflow

HIV-1 Integrase Strand Transfer Inhibition

HIV_Integration_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell cluster_integration Integration Process Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Intasome Integrase-Viral DNA Complex (Intasome) Viral_DNA->Intasome Binding Provirus Integrated Provirus Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation Host_DNA Host Cell DNA New_Virions New Virions Viral_Proteins->New_Virions Intasome->Provirus Strand Transfer INSTI This compound / Bictegravir INSTI->Intasome Binding & Inhibition

Caption: Mechanism of INSTI action.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start: Prepare Reagents Substrate_Prep Prepare Biotinylated Donor DNA Substrate Start->Substrate_Prep Reaction_Setup Incubate Integrase with Donor DNA Substrate_Prep->Reaction_Setup Inhibitor_Add Add Serial Dilutions of This compound or Bictegravir Reaction_Setup->Inhibitor_Add Initiate_ST Add Target DNA to Initiate Strand Transfer Inhibitor_Add->Initiate_ST Capture_Detect Capture on Streptavidin Plate & Detect with HRP-Antibody Initiate_ST->Capture_Detect Data_Analysis Measure Signal & Calculate IC50 Capture_Detect->Data_Analysis End End Data_Analysis->End

Caption: IC50 determination workflow.

Experimental Workflow for EC50 Determination

EC50_Workflow Start Start: Prepare Cells & Virus Virus_Prod Produce VSV-G Pseudotyped HIV-1 Start->Virus_Prod Cell_Culture Seed TZM-bl Cells in 96-well Plates Start->Cell_Culture Infection Infect Cells with Virus & Serial Dilutions of Drug Virus_Prod->Infection Cell_Culture->Infection Incubation Incubate for 48-72 hours Infection->Incubation Quantification Measure Luciferase Activity Incubation->Quantification Data_Analysis Calculate EC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: EC50 determination workflow.

Dolutegravir's Resilience: A Comparative Analysis Against INSTI-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dolutegravir's Performance Against HIV-1 Strains with Resistance to Integrase Strand Transfer Inhibitors.

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. This guide provides a comprehensive comparison of this compound (DTG), a second-generation integrase strand transfer inhibitor (INSTI), with first-generation INSTIs, specifically focusing on its efficacy against resistant viral variants. The information presented is supported by experimental data from pivotal clinical trials and in vitro studies, offering valuable insights for ongoing research and drug development efforts.

Executive Summary

This compound demonstrates a high barrier to resistance and maintains significant activity against HIV-1 strains that are resistant to first-generation INSTIs, such as raltegravir (RAL) and elvitegravir (EVG). This resilience is attributed to its unique chemical structure, which allows for a longer dissociation half-life from the integrase-DNA complex. Clinical data from studies like VIKING-3 and SAILING have consistently shown superior or non-inferior virological suppression rates with this compound-based regimens in treatment-experienced patients harboring INSTI-resistant mutations. In vitro studies further corroborate these findings, detailing the fold change in susceptibility to this compound in the presence of a wide array of single and multiple INSTI-resistance mutations.

Comparative Efficacy: this compound vs. First-Generation INSTIs

The superior efficacy of this compound in the context of INSTI resistance is most evident in heavily treatment-experienced patient populations.

Clinical Trial Data: Virological Response

The VIKING-3 study was instrumental in evaluating the efficacy of this compound in patients with virological failure on a regimen containing raltegravir or elvitegravir. The SAILING study provided a head-to-head comparison of this compound and raltegravir in treatment-experienced, INSTI-naïve patients.

Study Patient Population This compound Regimen Comparator Regimen Virological Suppression (HIV-1 RNA <50 copies/mL) Key Findings
VIKING-3 Treatment-experienced, INSTI-resistantThis compound 50 mg twice daily + Optimized Background Therapy (OBT)N/A (single-arm study)69% at Week 24[1]High rates of virological suppression in a heavily pre-treated population with documented INSTI resistance.
SAILING Treatment-experienced, INSTI-naïveThis compound 50 mg once daily + OBTRaltegravir 400 mg twice daily + OBT71% vs. 64% at Week 48 (p=0.03)[2]This compound was statistically superior to raltegravir in achieving virological suppression.
In Vitro Susceptibility Data: Fold Change in IC50/EC50

In vitro assays are crucial for quantifying the impact of specific resistance mutations on drug susceptibility. The fold change (FC) in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) indicates the magnitude of resistance. A lower fold change signifies greater drug activity.

INSTI Resistance Mutation(s) This compound (DTG) Fold Change Raltegravir (RAL) Fold Change Elvitegravir (EVG) Fold Change Reference
Wild-Type 1.01.01.0N/A
T66I 1.11.53.1[3]
E92Q 0.93.64.1[4]
G118R 3.0105.2[3]
Y143R 1.2>10016[4]
S147G 1.210.15.8[3]
Q148H 1.53130[4]
N155H 1.32817[4]
R263K 2.31.01.0[3]
G140S + Q148H 10>100>100[4]
E138K + Q148R 5.6>100>100[4]

Note: Fold change values can vary slightly between different studies and assay methodologies.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: phenotypic susceptibility assays and clinical trials.

Phenotypic Susceptibility Assay (e.g., PhenoSense® Integrase Assay)

This in vitro assay directly measures the ability of a patient's HIV-1 virus to replicate in the presence of different concentrations of an antiretroviral drug.

Principle: Recombinant viruses are generated containing the integrase gene from patient-derived HIV-1. These viruses are then used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested. The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to that of a wild-type reference virus to calculate the fold change in susceptibility.

Detailed Methodology: Detailed, step-by-step protocols for commercial assays like PhenoSense® are proprietary to the developing company (e.g., Monogram Biosciences). However, a general workflow is as follows:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR Amplification: The integrase-coding region of the viral RNA is reverse transcribed into cDNA and then amplified using polymerase chain reaction (PCR).

  • Generation of Recombinant Virus: The amplified patient-derived integrase gene is inserted into a replication-defective HIV-1 vector that lacks a functional integrase gene but contains a reporter gene (e.g., luciferase).

  • Cell Culture and Infection: Target cells (e.g., HEK293T cells) are cultured and then infected with the recombinant viruses in the presence of varying concentrations of this compound, raltegravir, or elvitegravir.

  • Quantification of Viral Replication: After a set incubation period, the expression of the reporter gene is measured (e.g., luciferase activity). The level of reporter gene expression is proportional to the amount of viral replication.

  • Data Analysis: The IC50 is calculated for each drug against the patient's virus and a wild-type reference virus. The fold change is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.

Clinical Trial Protocols (e.g., VIKING-3 and SAILING)

These studies are designed to evaluate the efficacy and safety of new antiretroviral agents in HIV-1 infected individuals.

General Design:

  • VIKING-3: A Phase III, single-arm, open-label study in treatment-experienced adults with virological failure and evidence of INSTI resistance. Patients received this compound 50 mg twice daily with an optimized background regimen. The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 24.[1]

  • SAILING: A Phase III, randomized, double-blind, active-controlled, non-inferiority study in treatment-experienced, INSTI-naïve adults with resistance to at least two other antiretroviral classes. Patients were randomized to receive either this compound 50 mg once daily or raltegravir 400 mg twice daily, both in combination with an optimized background regimen. The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[2]

Key Procedures:

  • Patient Screening and Enrollment: Participants meeting specific inclusion and exclusion criteria (e.g., viral load, treatment history, resistance profile) are enrolled.

  • Randomization and Treatment Administration: In controlled trials, patients are randomly assigned to different treatment arms.

  • Monitoring: Patients are regularly monitored for virological response (HIV-1 RNA levels), immunological response (CD4+ T-cell count), and safety (adverse events, laboratory abnormalities).

  • Resistance Testing: Genotypic and/or phenotypic resistance testing is performed at baseline and at the time of virological failure to identify the emergence of drug resistance mutations.

Visualizing Resistance Pathways and Experimental Workflows

To better understand the complex interplay of mutations and the experimental processes, the following diagrams are provided.

HIV_INSTI_Resistance_Pathways cluster_wildtype Wild-Type HIV-1 cluster_first_gen First-Generation INSTI Pressure (Raltegravir, Elvitegravir) cluster_second_gen This compound Pressure cluster_cross_resistance Cross-Resistance to this compound WT Wild-Type Integrase Y143R Y143R WT->Y143R Selects for N155H N155H WT->N155H Selects for Q148H_K_R Q148H/K/R WT->Q148H_K_R Selects for R263K R263K WT->R263K Selects for (less frequent) Q148_plus Q148H/K/R + Secondary Mutations (e.g., G140S) Q148H_K_R->Q148_plus Accumulation of secondary mutations

Caption: Major pathways of resistance to HIV-1 integrase inhibitors.

Phenotypic_Assay_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of Integrase Gene rna_extraction->rt_pcr cloning Cloning into HIV-1 Vector rt_pcr->cloning transfection Transfection of Host Cells cloning->transfection virus_production Production of Recombinant Virus transfection->virus_production infection Infection of Target Cells with Serial Drug Dilutions virus_production->infection readout Reporter Gene Readout (e.g., Luciferase) infection->readout analysis Calculation of IC50 and Fold Change readout->analysis end Susceptibility Profile analysis->end

Caption: Generalized workflow for a recombinant virus phenotypic susceptibility assay.

Conclusion

This compound stands as a robust option for the treatment of HIV-1, particularly in the face of resistance to first-generation INSTIs. Its high genetic barrier to resistance and potent activity against a wide range of resistant variants make it a cornerstone of modern antiretroviral therapy. The data presented in this guide underscore the importance of continued research into the mechanisms of resistance and the development of next-generation inhibitors to stay ahead of the evolving HIV-1 landscape. For researchers and drug development professionals, understanding the comparative performance of this compound provides a critical benchmark for the evaluation of new therapeutic candidates.

References

Navigating the Landscape of Integrase Inhibitor Resistance: A Comparative Analysis of Dolutegravir's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of dolutegravir reveals a high barrier to resistance, particularly when compared with first-generation integrase strand transfer inhibitors (INSTIs). This guide provides a comprehensive comparison of this compound's in vitro activity against HIV-1 variants with resistance-associated mutations to other INSTIs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound (DTG), a second-generation INSTI, has demonstrated a distinct and more favorable resistance profile compared to its predecessors, raltegravir (RAL) and elvitegravir (EVG). While RAL and EVG are susceptible to the rapid emergence of resistance from single mutations, this compound often retains activity against viruses harboring these mutations. However, specific mutational pathways, particularly those involving the Q148 residue, can confer cross-resistance to this compound, albeit often at a reduced level compared to first-generation agents.

Quantitative Comparison of In Vitro Susceptibility

The following table summarizes the fold-change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for this compound and other integrase inhibitors in the presence of key resistance-associated mutations. The data, compiled from multiple in vitro studies, highlights this compound's retained potency against many RAL and EVG-resistant strains.

Integrase Mutation(s)This compound (DTG) Fold ChangeRaltegravir (RAL) Fold ChangeElvitegravir (EVG) Fold ChangeBictegravir (BIC) Fold Change
Wild-Type 1.01.01.01.0
Primary DTG-Selected
R263K~2---
G118R>5---
Primary RAL/EVG-Selected
Y143R<2>10>10-
N155H<2>10>10-
T66I--Significant-
E92Q--Significant-
Q148 Pathway
Q148H<3>10>10-
Q148K<3>10>10-
Q148R<3>10>10-
G140S + Q148H5-25>100>1007.9
E138K + Q148K/R5-15>100>100-
E138K + G140S + Q148H35.5>100>10011.6
T97A + G140S + Q148H318>100>100121

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily generated through a series of established experimental protocols designed to assess the impact of specific mutations on drug efficacy.

Site-Directed Mutagenesis

To create HIV-1 variants with specific resistance-associated mutations, site-directed mutagenesis is performed on an HIV-1 proviral DNA clone, typically a well-characterized laboratory strain like pNL4-3.

  • Vector Preparation: A plasmid containing the HIV-1 proviral DNA is isolated and purified.

  • Primer Design: Oligonucleotide primers are designed to contain the desired mutation at the target codon in the integrase gene. These primers are complementary to the template DNA sequence, with the exception of the mismatched bases that introduce the mutation.

  • PCR Amplification: Polymerase Chain Reaction (PCR) is used to amplify the entire plasmid using the mutagenic primers. The high-fidelity DNA polymerase incorporates the mutation into the newly synthesized DNA strands.

  • Template Removal: The parental, non-mutated DNA template is selectively digested using an enzyme such as DpnI, which specifically targets methylated DNA (prokaryotic-derived plasmids).

  • Transformation and Sequencing: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification. The resulting clones are then sequenced to confirm the presence of the desired mutation and the absence of any unintended secondary mutations.

Recombinant Virus Production

Once the mutated proviral DNA is confirmed, recombinant viruses are generated.

  • Cell Transfection: The mutated plasmid DNA is transfected into a suitable cell line, such as 293T cells, which are highly transfectable and support high levels of virus production.

  • Virus Harvest: After a period of incubation (typically 48-72 hours), the cell culture supernatant containing the newly produced recombinant viruses is harvested.

  • Virus Titration: The concentration of infectious virus in the supernatant is quantified using various methods, such as a p24 antigen ELISA or an indicator cell line-based assay, to ensure that equivalent amounts of virus are used in the subsequent susceptibility assays.

Phenotypic Susceptibility Assay

The susceptibility of the generated mutant viruses to different integrase inhibitors is determined using a phenotypic assay.

  • Cell Plating: An indicator cell line, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, is plated in 96-well plates.

  • Drug Dilution Series: The integrase inhibitors to be tested are serially diluted to create a range of concentrations.

  • Infection: The plated cells are pre-incubated with the different drug concentrations before being infected with a standardized amount of the recombinant virus (both wild-type and mutant).

  • Incubation: The infected cells are incubated for a period (typically 48 hours) to allow for viral entry, reverse transcription, integration, and expression of viral proteins.

  • Luciferase Assay: The level of virus replication is quantified by measuring the luciferase activity in the cell lysates. A decrease in luciferase signal in the presence of the drug indicates inhibition of viral replication.

  • Data Analysis: The luciferase readings are plotted against the drug concentrations, and a dose-response curve is generated. The EC50 or IC50 value, which is the drug concentration required to inhibit viral replication by 50%, is calculated for both the wild-type and mutant viruses. The fold-change in susceptibility is then determined by dividing the EC50/IC50 of the mutant virus by the EC50/IC50 of the wild-type virus.

Cross-Resistance Pathways and Logical Relationships

The development of resistance to integrase inhibitors often follows specific mutational pathways. The diagram below illustrates the logical relationship of cross-resistance, highlighting how mutations selected by first-generation INSTIs can impact the susceptibility to the second-generation INSTI, this compound.

CrossResistancePathways cluster_gen1 First-Generation INSTI Pressure (Raltegravir/Elvitegravir) cluster_gen2 Second-Generation INSTI Susceptibility (this compound) cluster_secondary Secondary Mutations WT Wild-Type Virus Y143R Y143R/C WT->Y143R Selects for N155H N155H WT->N155H Selects for Q148 Q148H/K/R WT->Q148 Selects for DTG_Susceptible Susceptible to DTG (FC < 2-3) Y143R->DTG_Susceptible Generally remains N155H->DTG_Susceptible Generally remains Q148->DTG_Susceptible Alone, generally remains G140S G140S Q148->G140S E138K E138K Q148->E138K DTG_Reduced Reduced Susceptibility to DTG (FC > 5) T97A T97A DTG_Reduced->T97A DTG_High_Reduced High-Level Reduced Susceptibility to DTG (FC >> 10) G140S->DTG_Reduced In combination with Q148 E138K->DTG_Reduced In combination with Q148 T97A->DTG_High_Reduced Further reduces susceptibility

Cross-resistance pathways from first to second-generation INSTIs.

References

Dolutegravir-Based Two-Drug vs. Three-Drug Regimens: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the clinical efficacy of dolutegravir-based two-drug regimens (2DR) compared to traditional three-drug regimens (3DR) for the treatment of HIV-1.

Recent advancements in antiretroviral therapy (ART) have led to the development of simplified two-drug regimens (2DR) centered around the potent integrase strand transfer inhibitor (INSTI), this compound. These regimens challenge the long-standing paradigm of three-drug regimens (3DR) by offering the potential for reduced drug toxicity, lower costs, and a decreased pill burden for individuals with HIV-1. This guide provides a comprehensive comparison of the efficacy of this compound-based 2DR versus 3DR, supported by data from pivotal clinical trials.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize key quantitative data from major clinical trials comparing this compound-based 2DR and 3DR in both treatment-naive and virologically suppressed patient populations.

For Treatment-Naive Patients

The GEMINI-1 and GEMINI-2 trials were pivotal in establishing the efficacy of a this compound-based 2DR for initial HIV-1 treatment.[1]

Table 1: Virologic and Immunologic Outcomes in Treatment-Naive Adults (GEMINI-1 & GEMINI-2 Pooled Analysis)

Outcome Measure (Week 144)This compound + Lamivudine (2DR)This compound + TDF/FTC (3DR)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 86%89.5%
Mean Change in CD4+ Cell Count from Baseline +295 cells/µL+295 cells/µL

Source: Cahn P, et al. AIDS. 2022.[1]

For Virologically Suppressed Patients (Switch Studies)

The TANGO and SALSA studies evaluated the efficacy of switching virologically suppressed patients from a stable 3DR to a this compound-based 2DR.

Table 2: Virologic Outcomes in Virologically Suppressed Adults (TANGO Study)

Outcome Measure (Week 144)Switch to DTG/3TC (2DR)Continue TAF-based Regimen (3DR/4DR)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 85.9%81.7%
Virologic Failure (HIV-1 RNA ≥50 copies/mL) <1%1.3%

Source: Clinical-Info.HIV.gov[2]

Table 3: Virologic Outcomes in Virologically Suppressed Adults (SALSA Study)

Outcome Measure (Week 48)Switch to DTG/3TC (2DR)Continue Current Antiretroviral Regimen (≥3 Drugs)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 94.3%92.7%
Virologic Failure (HIV-1 RNA ≥50 copies/mL) 0.4%1.2%

Source: Llibre JM, et al. IAS 2021.[3][4]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for understanding the robustness of the evidence.

GEMINI-1 and GEMINI-2 Studies
  • Study Design: These were identical, Phase III, randomized, double-blind, non-inferiority trials.[1]

  • Participant Population: Treatment-naive adults with HIV-1, with a screening plasma HIV-1 RNA between 1,000 and 500,000 copies/mL. Participants were negative for Hepatitis B virus (HBV) and had no major resistance-associated mutations.[1]

  • Randomization and Treatment: Participants were randomized 1:1 to receive either a 2DR of this compound (50 mg) plus lamivudine (300 mg) or a 3DR of this compound (50 mg) plus tenofovir disoproxil fumarate/emtricitabine (300 mg/200 mg).[1]

  • Primary Endpoint: The primary endpoint was the proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48.[1]

  • Virologic and Immunologic Assessments: Plasma HIV-1 RNA was quantified at screening, baseline, and regular intervals throughout the study. CD4+ T-cell counts were also monitored at these time points.

TANGO Study
  • Study Design: A Phase III, randomized, open-label, active-controlled, non-inferiority study.[5][6]

  • Participant Population: Virologically suppressed (HIV-1 RNA <50 copies/mL for at least 6 months) adults with HIV-1 on a stable tenofovir alafenamide (TAF)-based regimen containing at least three drugs.[5][7]

  • Randomization and Treatment: Participants were randomized 1:1 to either switch to a 2DR of this compound (50 mg) plus lamivudine (300 mg) or to continue their TAF-based regimen.[5][7]

  • Primary Endpoint: The primary endpoint was the proportion of participants with a plasma HIV-1 RNA ≥50 copies/mL at Week 48.[7]

  • Virologic Assessment: Plasma HIV-1 RNA was quantified using the Abbott RealTime HIV-1 assay at each study visit.[7]

SALSA Study
  • Study Design: A Phase III, randomized, open-label, non-inferiority study.[8][9]

  • Participant Population: Virologically suppressed (HIV-1 RNA <50 c/mL for at least six months) adults with HIV-1 on a current antiretroviral regimen consisting of at least three drugs.[4]

  • Randomization and Treatment: Participants were randomized 1:1 to either switch to a fixed-dose combination of this compound/lamivudine or continue their current antiretroviral regimen.[4][8]

  • Primary Endpoint: The proportion of participants with a viral load of HIV-1 RNA ≥50 c/mL at Week 48.[4]

Mandatory Visualization

This compound Mechanism of Action

This compound is an integrase strand transfer inhibitor (INSTI). It blocks the strand transfer step of retroviral DNA integration, which is essential for the HIV replication cycle.[10][11]

Dolutegravir_Mechanism cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Viral DNA Viral DNA Reverse_Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Host_DNA Host Chromosome This compound This compound This compound->Integration Inhibits

Caption: this compound inhibits HIV integrase.

Experimental Workflow: GEMINI Studies (Treatment-Naive)

The following diagram illustrates the workflow of the GEMINI-1 and GEMINI-2 clinical trials.

GEMINI_Workflow Screening Screening of Treatment-Naive HIV-1 Positive Adults Inclusion_Criteria Inclusion Criteria Met (e.g., HIV RNA 1k-500k copies/mL, HBV negative, no resistance) Screening->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Arm_A Arm A: This compound + Lamivudine (2DR) Randomization->Arm_A Arm_B Arm B: This compound + TDF/FTC (3DR) Randomization->Arm_B Follow_Up Follow-up up to 144 Weeks Arm_A->Follow_Up Arm_B->Follow_Up Primary_Endpoint Primary Endpoint Analysis at Week 48 (HIV-1 RNA <50 copies/mL) Follow_Up->Primary_Endpoint

Caption: GEMINI studies workflow.

Logical Relationship: 2DR vs. 3DR Efficacy Comparison

This diagram outlines the logical comparison between the two treatment strategies based on clinical trial outcomes.

Logical_Comparison Dolutegravir_Based_ART This compound-Based ART Strategies Two_Drug_Regimen Two-Drug Regimen (2DR) e.g., DTG + 3TC Dolutegravir_Based_ART->Two_Drug_Regimen Three_Drug_Regimen Three-Drug Regimen (3DR) e.g., DTG + 2 NRTIs Dolutegravir_Based_ART->Three_Drug_Regimen Efficacy_Endpoint Primary Efficacy Endpoint: Virologic Suppression Two_Drug_Regimen->Efficacy_Endpoint Three_Drug_Regimen->Efficacy_Endpoint Non_Inferiority Non-Inferior Efficacy Demonstrated in Clinical Trials (GEMINI, TANGO, SALSA) Efficacy_Endpoint->Non_Inferiority Safety_Profile Comparable Safety Profile Non_Inferiority->Safety_Profile Potential_Benefits_2DR Potential Benefits of 2DR: - Reduced Drug Exposure - Lower Pill Burden - Potential for Lower Toxicity Non_Inferiority->Potential_Benefits_2DR

References

Dolutegravir Clinical Trial Meta-analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of pivotal clinical trial data for dolutegravir (DTG), an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The analysis focuses on comparing the efficacy and safety of this compound-based regimens with other common antiretroviral therapies in treatment-naïve adult patients. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, as part of a combination antiretroviral therapy, has consistently demonstrated non-inferiority and, in some cases, superiority in virologic suppression compared to other widely used core agents, including efavirenz (EFV), raltegravir (RAL), and ritonavir-boosted darunavir (DRV/r). Meta-analyses of key clinical trials indicate that this compound-based regimens generally offer a favorable balance of high efficacy and a good safety profile, with a lower incidence of discontinuations due to adverse events compared to some comparator regimens.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the quantitative data from meta-analyses of key randomized controlled trials.

Table 1: Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48 in Treatment-Naïve Patients
ComparisonThis compound (DTG)ComparatorOdds Ratio (95% CI)Key Trials Included
DTG vs. Efavirenz (EFV) 88%81%1.64 (1.35 - 1.96)[1]SINGLE
DTG vs. Raltegravir (RAL) 88%85%Not significantly different[2][3]SPRING-2
DTG vs. Darunavir/ritonavir (DRV/r) 90%83%DTG Superior (p=0.025)[4]FLAMINGO
DTG + 3TC vs. DTG + TDF/FTC 91%93%Non-inferior[5][6]GEMINI-1 & GEMINI-2
Table 2: Mean Change in CD4+ Cell Count from Baseline at Week 48
ComparisonThis compound (DTG)ComparatorMean Difference (cells/µL)Key Trials Included
DTG vs. Efavirenz (EFV) +267+20859 (33 to 84)[7]SINGLE
DTG vs. Raltegravir (RAL) +230+230No significant difference[3]SPRING-2
DTG vs. Darunavir/ritonavir (DRV/r) Not ReportedNot Reported-FLAMINGO
Table 3: Discontinuation Due to Adverse Events at Week 48
ComparisonThis compound (DTG)ComparatorPercentage of PatientsKey Trials Included
DTG vs. Efavirenz (EFV) 2%10%[8]SINGLE
DTG vs. Raltegravir (RAL) 2%2%[2][9]SPRING-2
DTG vs. Darunavir/ritonavir (DRV/r) 2%4%[4]FLAMINGO

Experimental Protocols

Detailed methodologies for the key clinical trials cited in this meta-analysis are outlined below.

SINGLE (ING114467)
  • Objective: To compare the efficacy and safety of a once-daily regimen of this compound plus abacavir-lamivudine with the once-daily single-tablet regimen of efavirenz-tenofovir-emtricitabine in treatment-naïve HIV-1-infected adults.[10][11]

  • Study Design: Phase 3, randomized, double-blind, non-inferiority trial.[10]

  • Patient Population: Antiretroviral-naïve adults with HIV-1 infection, plasma HIV-1 RNA ≥1000 copies/mL, and no evidence of viral resistance.[7] Participants were also required to be HLA-B*5701-negative.

  • Randomization and Treatment: Patients were randomized 1:1 to receive either this compound 50 mg plus abacavir-lamivudine or a fixed-dose combination of efavirenz/tenofovir/emtricitabine.

  • Primary Endpoint: The proportion of participants with an HIV-1 RNA level of less than 50 copies/mL at week 48.[7]

SPRING-2 (ING113086)
  • Objective: To compare the efficacy and safety of once-daily this compound with twice-daily raltegravir, each in combination with a fixed-dose nucleoside reverse transcriptase inhibitor (NRTI) backbone, in treatment-naïve adults with HIV-1 infection.[2][3]

  • Study Design: Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[2][12]

  • Patient Population: Antiretroviral-naïve adults with HIV-1 infection and a plasma HIV-1 RNA concentration of ≥1000 copies/mL.[1][2]

  • Randomization and Treatment: Patients were randomized 1:1 to receive either this compound 50 mg once daily or raltegravir 400 mg twice daily, with an investigator-selected NRTI backbone (abacavir/lamivudine or tenofovir/emtricitabine).[2][12]

  • Primary Endpoint: The proportion of patients with a plasma HIV-1 RNA level of less than 50 copies/mL at week 48.[3]

FLAMINGO (ING114915)
  • Objective: To compare the efficacy and safety of once-daily this compound with once-daily darunavir/ritonavir, each in combination with an investigator-selected NRTI backbone, in treatment-naïve adults with HIV-1 infection.[13][14][15]

  • Study Design: Phase 3b, multicenter, open-label, non-inferiority study.[13][14]

  • Patient Population: Antiretroviral-naïve adults with HIV-1 infection, plasma HIV-1 RNA ≥1000 copies/mL, and no evidence of resistance at screening.[4][13]

  • Randomization and Treatment: Patients were randomized 1:1 to receive either this compound 50 mg once daily or darunavir 800 mg plus ritonavir 100 mg once daily, with either tenofovir-emtricitabine or abacavir-lamivudine as the NRTI backbone.[13]

  • Primary Endpoint: The proportion of patients with a plasma HIV-1 RNA of less than 50 copies/mL at week 48.[15]

GEMINI-1 & GEMINI-2
  • Objective: To evaluate the safety and efficacy of a two-drug regimen of this compound and lamivudine compared to a three-drug regimen of this compound and tenofovir/emtricitabine in treatment-naïve HIV-1 infected adults.[5][16]

  • Study Design: Two identical, phase 3, randomized, double-blind, non-inferiority studies.[17]

  • Patient Population: Antiretroviral-naïve adults with HIV-1 infection and baseline viral loads of up to 500,000 copies/mL.[5][6]

  • Randomization and Treatment: Participants were randomized 1:1 to receive either this compound 50 mg plus lamivudine 300 mg or this compound 50 mg plus a fixed-dose combination of tenofovir/emtricitabine.[16][17]

  • Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA <50 copies/mL at Week 48.[5]

Mandatory Visualizations

Signaling Pathway of this compound

cluster_virus HIV-1 Life Cycle cluster_host Host Cell HIV-1 HIV-1 Viral RNA Viral RNA HIV-1->Viral RNA Enters Host Cell Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Enzyme Provirus Provirus Integration->Provirus Integrated into Host DNA Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Host DNA Host DNA Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New HIV-1 Virion New HIV-1 Virion Assembly & Budding->New HIV-1 Virion This compound This compound This compound->Integration Inhibits Integrase

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Experimental Workflow: PRISMA Flow Diagram for Meta-analysis

cluster_screening Screening cluster_included Included identification Identification of studies via databases and registers records_identified Records identified (n = ...) identification->records_identified records_removed_before_screening Records removed before screening: Duplicate records removed (n = ...) Records marked as ineligible (n = ...) records_screened Records screened (n = ...) records_identified->records_screened records_excluded Records excluded (n = ...) records_screened->records_excluded reports_sought Reports sought for retrieval (n = ...) records_screened->reports_sought reports_not_retrieved Reports not retrieved (n = ...) reports_sought->reports_not_retrieved reports_assessed Reports assessed for eligibility (n = ...) reports_sought->reports_assessed reports_excluded_reasons Reports excluded: Reason 1 (n = ...) Reason 2 (n = ...) Reason 3 (n = ...) reports_assessed->reports_excluded_reasons studies_included Studies included in review (n = ...) reports_assessed->studies_included studies_quantitative Studies included in quantitative synthesis (meta-analysis) (n = ...) studies_included->studies_quantitative

Caption: PRISMA flow diagram illustrating the study selection process for a meta-analysis.

References

A Comparative Analysis of Dolutegravir and Efavirenz: Safety and Tolerability Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety and tolerability of two key antiretroviral agents, dolutegravir (DTG) and efavirenz (EFV), for the treatment of HIV-1 infection. This compound, a second-generation integrase strand transfer inhibitor (INSTI), and efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), are both widely used in first-line antiretroviral therapy (ART). However, their distinct mechanisms of action are accompanied by different safety and tolerability profiles, which are critical considerations in long-term patient management. This analysis synthesizes data from pivotal clinical trials and observational studies to inform researchers, scientists, and drug development professionals.

Overall Safety and Discontinuation Rates

Clinical evidence consistently demonstrates a superior tolerability profile for this compound compared to efavirenz, leading to significantly lower rates of treatment discontinuation due to adverse events (AEs).

In the landmark SINGLE trial, a phase 3, double-blind study, treatment-naive adults with HIV-1 were randomized to receive either a DTG-based regimen or an EFV-based regimen. After 48 weeks, only 2% of participants in the this compound arm had discontinued treatment due to adverse events, in stark contrast to 10% in the efavirenz arm[1]. This trend was sustained through 144 weeks, with discontinuation rates due to adverse events at 4% for the this compound regimen versus 14% for the efavirenz regimen[2]. A network meta-analysis of 68 trials further supports these findings, showing that this compound led to fewer overall discontinuations compared to efavirenz[3][4][5].

MetricThis compound (DTG)Efavirenz (EFV)Study/Time PointCitation
Discontinuation due to AEs 2%10%SINGLE, 48 Weeks[1]
Discontinuation due to AEs 4%14%SINGLE, 144 Weeks[2]
Discontinuation due to AEs 12.1%35.8%Real-world study[6][7]
Discontinuation due to Neuropsychiatric AEs 8.2%25.0%Real-world study[7]
Overall Adverse Events Favorable profileHigher incidenceMeta-analysis[3]

Neuropsychiatric Adverse Events

The most pronounced difference in the tolerability profiles of this compound and efavirenz lies in the incidence of central nervous system (CNS) and neuropsychiatric adverse events (NPAEs). Efavirenz is well-documented to be associated with a high frequency of CNS side effects, particularly in the initial weeks of therapy[8][9].

Common efavirenz-associated NPAEs include dizziness, insomnia, vivid dreams, impaired concentration, and drowsiness[8]. More severe symptoms such as depression, anxiety, suicidal ideation, and psychosis have also been reported[9][10][11]. While these effects often subside, a significant number of patients experience chronic neuropsychiatric symptoms, which can lead to treatment discontinuation[9][12][13].

In contrast, this compound is associated with a significantly lower incidence of NPAEs[3][14]. While some patients on this compound may experience insomnia and sleep disorders, the overall frequency and severity are less than with efavirenz[15]. A comparative real-life study found that discontinuations due to NPAEs were significantly lower in patients receiving this compound (8.2%) compared to those on efavirenz (25.0%)[7].

Adverse Event CategoryThis compound (DTG)Efavirenz (EFV)Key FindingsCitation
Overall NPAEs Lower incidenceHigher incidenceDTG has a better neuropsychiatric safety profile.[3][14]
Common Symptoms Insomnia, headache, dizzinessDizziness, vivid dreams, insomnia, poor concentrationEFV symptoms are more frequent and can be debilitating.[8][15][16]
Severe Symptoms RareDepression, anxiety, psychosis, suicidal ideationMore severe psychiatric events are a known concern with EFV.[9][10]
Discontinuation due to NPAEs Significantly lowerSignificantly higherNPAEs are a primary reason for EFV discontinuation.[7]

Metabolic and Lipid Profiles

Both this compound and efavirenz can influence metabolic parameters, including lipid profiles and body weight, although the specific effects differ.

Lipid Profiles: Efavirenz-based therapy has been associated with dyslipidemia, including increases in total cholesterol, LDL cholesterol, and triglycerides[17]. However, it has also been shown to increase HDL cholesterol, which may have a protective cardiovascular effect[17][18][19]. The impact of efavirenz on lipids appears to be concentration-dependent[17]. This compound is generally considered to have a more favorable or neutral effect on lipid profiles compared to efavirenz[17].

Weight Gain and Metabolic Syndrome: Recent evidence suggests that this compound-based regimens are associated with a greater increase in body weight and a higher risk of developing metabolic syndrome compared to efavirenz-based regimens[20][21][22]. One study found the prevalence of metabolic syndrome was significantly higher among patients on DTG (25.6%) compared to those on EFV (11.6%)[20]. The mechanisms underlying this weight gain are still under investigation.

Metabolic ParameterThis compound (DTG)Efavirenz (EFV)Key FindingsCitation
Total Cholesterol Minimal to no increaseSignificant increaseEFV has a greater impact on total cholesterol.[17][23]
LDL Cholesterol Minimal to no increaseSignificant increaseEFV is associated with higher LDL levels.[17][23]
HDL Cholesterol Minimal to no increaseSignificant increaseEFV is noted for increasing protective HDL.[17][18][19]
Triglycerides Minimal to no increaseSignificant increaseEFV is associated with higher triglyceride levels.[17][23]
Weight Gain Significant increaseLess pronounced increaseDTG is associated with more significant weight gain.[21][22]
Metabolic Syndrome Higher prevalence (25.6%)Lower prevalence (11.6%)DTG-based ART is associated with a higher risk.[20]

Experimental Protocols

The data presented in this guide are primarily derived from randomized controlled trials (RCTs) and observational cohort studies. A key example is the SINGLE study, which provides robust comparative data.

SINGLE Study (NCT01263015) Protocol:

  • Study Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, parallel-group, non-inferiority study. The study was later extended to assess long-term outcomes[2][24].

  • Participants: 833 antiretroviral therapy-naive adults with HIV-1 infection and a viral load of ≥1000 copies/mL. Patients were HLA-B*5701-negative[1][2].

  • Randomization: Participants were randomized 1:1 to receive either:

    • This compound Arm: this compound 50 mg + abacavir/lamivudine fixed-dose combination, once daily.

    • Efavirenz Arm: Efavirenz/tenofovir/emtricitabine fixed-dose combination (Atripla), once daily.

  • Primary Endpoint: The proportion of participants with an HIV-1 RNA viral load <50 copies/mL at Week 48, using the FDA "snapshot" analysis[1].

  • Secondary Endpoints: Included evaluation of safety and tolerability (adverse events, laboratory abnormalities), changes in CD4+ cell count, and emergence of viral resistance over 144 weeks[2][24].

Visualizing Experimental Design and Comparative Outcomes

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1, Double-Blind) cluster_arms Treatment Arms cluster_followup Follow-up & Analysis P ART-Naive HIV-1 Patients (n=833) Viral Load ≥1000 copies/mL HLA-B*5701-negative R Randomization P->R DTG This compound (50mg) + Abacavir/Lamivudine R->DTG n=414 EFV Efavirenz/Tenofovir/Emtricitabine (Atripla) R->EFV n=419 W48 Week 48 Analysis (Primary Endpoint) DTG->W48 EFV->W48 W96 Week 96 Analysis W48->W96 W48->W96 W144 Week 144 Analysis (Long-term Data) W96->W144 W96->W144

logical_relationship center Safety & Tolerability Comparison DTG This compound NPAE Neuropsychiatric AEs DTG->NPAE Lower Risk Metabolic Metabolic Effects DTG->Metabolic More Weight Gain Discontinuation Discontinuation Rate DTG->Discontinuation Lower Rate EFV Efavirenz EFV->NPAE Higher Risk EFV->Metabolic More Dyslipidemia EFV->Discontinuation Higher Rate

mechanism_of_action

Conclusion

References

Safety Operating Guide

Proper Disposal of Dolutegravir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Dolutegravir in research and development settings, ensuring environmental protection and operational safety.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This compound, an antiretroviral medication, requires specific handling and disposal procedures due to its potential environmental impact. This guide provides a comprehensive, step-by-step approach to its proper disposal.

Waste Characterization and Handling

According to safety data sheets (SDS), this compound is classified as very toxic to aquatic life with long-lasting effects[1][2]. While not consistently classified as a hazardous chemical under OSHA's Hazard Communication Standard, its environmental toxicity necessitates that it be treated as hazardous waste[1][2][3]. Unused, expired, or contaminated this compound, including pure compounds, solutions, and contaminated labware, should not be disposed of in standard trash or down the drain.

Waste CharacterizationHandling and Storage Recommendations
Physical Form Solid powder or in solution.
Environmental Hazards Very toxic to aquatic life with long-lasting effects[1][2].
Recommended Storage Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area[1].
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection when handling waste[4].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general environmental regulations and best practices for chemical waste management.

  • Segregation of Waste:

    • Isolate all this compound-containing waste from the general laboratory waste stream. This includes unused or expired this compound, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipettes, plates) that has come into direct contact with the compound.

  • Waste Containerization:

    • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.

    • Ensure containers are appropriate for the type of waste (e.g., solid or liquid) and are properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal[3].

    • Provide the waste disposal vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and treatment.

  • Recommended Disposal Method:

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended method of disposal for this compound[3][5]. This method ensures the complete destruction of the active pharmaceutical ingredient.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

Dolutegravir_Disposal_Workflow cluster_generation Waste Generation cluster_containerization Containerization & Labeling cluster_disposal_path Disposal Pathway start This compound Waste Generated (Unused, Expired, Contaminated) segregate Segregate from General Lab Waste start->segregate containerize Place in Designated Hazardous Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste - this compound' containerize->label_waste store Store in Secure Designated Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Disposal Vendor store->contact_ehs incinerate Arrange for Incineration contact_ehs->incinerate end Compliant Disposal incinerate->end

This compound Disposal Workflow

Disclaimer: The information provided is based on available Safety Data Sheets and general principles of laboratory chemical waste management. Researchers must always consult their institution's specific waste disposal protocols and comply with all local, state, and federal regulations.

References

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